Desdiacetyl-8-oxo famciclovir-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKWVWZWMLJEH-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661969 | |
| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-42-9 | |
| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Desdiacetyl-8-oxo famciclovir-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desdiacetyl-8-oxo famciclovir-d4, a stable isotope-labeled derivative of an oxidative metabolite of the antiviral prodrug famciclovir. This document details its chemical properties, metabolic pathway, and its critical role as an internal standard in bioanalytical method development for the quantification of famciclovir's active metabolite, penciclovir. While a specific, publicly available synthesis protocol for this exact molecule is not detailed in the literature, this guide outlines the general synthetic strategies for similar compounds. Furthermore, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided, based on established methods for related analytes.
Introduction
Famciclovir is an orally administered prodrug that is rapidly converted in the body to its active antiviral form, penciclovir.[1][2] Penciclovir is effective against various herpesviruses.[1] The metabolic pathway of famciclovir involves several enzymatic steps, including deacetylation and oxidation, leading to the formation of various metabolites. One such metabolite is the 8-oxo derivative of deacetylated famciclovir. This compound is a deuterated analog of this metabolite, designed for use as an internal standard in pharmacokinetic and bioanalytical studies.[3] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise and accurate quantification of the target analyte by mass spectrometry.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)but-1-yl-d4]-7,9-dihydro-8H-purin-8-one |
| Synonyms | BRL 48959-d4, 8-Oxo-6-deoxypenciclovir-d4 |
| CAS Number | 1346603-55-1 |
| Molecular Formula | C₁₀H₁₁D₄N₅O₃ |
| Molecular Weight | 257.28 g/mol |
| Appearance | White to off-white solid (presumed) |
| Storage | 2-8°C Refrigerator |
Metabolic Pathway of Famciclovir
Famciclovir undergoes extensive first-pass metabolism to become the active antiviral agent, penciclovir. This biotransformation involves a series of enzymatic reactions, primarily occurring in the intestinal wall and liver. The key enzyme responsible for the final oxidation step is aldehyde oxidase.[1][4] The formation of 8-oxo metabolites is a known pathway for famciclovir and its precursors.[1][4]
Caption: Metabolic pathway of famciclovir to its active form, penciclovir, and related metabolites.
Synthesis of this compound
General Synthetic Approach
The synthesis would likely start from a suitable purine derivative. The key steps would include:
-
Alkylation: Introduction of the side chain to the purine ring.
-
Deuterium Labeling: Incorporation of deuterium atoms into the side chain. This is often achieved using deuterated reagents during the synthesis of the side-chain precursor.
-
Oxidation: Introduction of the 8-oxo group to the purine ring. This can be a challenging step requiring specific oxidizing agents that are selective for the C8 position of the purine.
-
Deprotection: Removal of any protecting groups used during the synthesis.
The following diagram illustrates a plausible, generalized workflow for the synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Application as an Internal Standard in Bioanalysis
This compound is primarily used as an internal standard in the quantification of penciclovir and its metabolites in biological matrices such as plasma and urine. Its stable isotope-labeled nature ensures that it behaves chromatographically and in the mass spectrometer's ion source similarly to the unlabeled analyte, thus correcting for variations in sample preparation and instrument response.
Representative Experimental Protocol: LC-MS/MS Quantification of Penciclovir
While a specific protocol for this compound is not published, the following represents a typical LC-MS/MS method for penciclovir analysis, which would be adapted for this internal standard.
5.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (this compound in a suitable solvent like methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Caption: A typical workflow for plasma sample preparation for LC-MS/MS analysis.
5.1.2. Liquid Chromatography Parameters (Representative)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
5.1.3. Mass Spectrometry Parameters (Representative)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Penciclovir) | To be optimized (e.g., m/z 254.1 -> 152.1) |
| MRM Transition (this compound) | To be optimized (e.g., m/z 258.2 -> fragment ion) |
| Collision Energy | To be optimized |
| Source Temperature | 500°C |
Note: The specific MRM transitions and collision energies would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.
Method Validation Parameters
A bioanalytical method using this compound as an internal standard would require validation according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability established under various storage and handling conditions |
Conclusion
This compound is a valuable tool for researchers and scientists in the field of drug development and pharmacokinetics. Its use as a stable isotope-labeled internal standard enables the development of robust and reliable bioanalytical methods for the quantification of penciclovir, the active metabolite of famciclovir. While detailed synthetic procedures are not widely published, its preparation follows established principles of organic and medicinal chemistry. The representative experimental protocol provided herein serves as a foundation for the development of specific LC-MS/MS methods for its application in preclinical and clinical studies.
References
- 1. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. | Semantic Scholar [semanticscholar.org]
Desdiacetyl-8-oxo famciclovir-d4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of Desdiacetyl-8-oxo famciclovir-d4, a key labeled metabolite of the antiviral drug famciclovir.
Chemical Structure and Properties
This compound is a deuterated, oxidative metabolite of famciclovir. Its chemical name is 2-Amino-7,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl-d4]-8H-purin-8-one. The structure is characterized by the removal of the two acetyl groups from famciclovir, the introduction of an oxo group at the 8th position of the purine ring, and the incorporation of four deuterium atoms on the butyl side chain. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies.
Chemical Structure:
While a 2D structure image is not directly available, the chemical name and its relationship to famciclovir allow for a definitive structural representation. The core is a purine ring system, substituted at the 9-position with a deuterated 4-hydroxy-3-(hydroxymethyl)butyl side chain. The purine ring is further modified with an amino group at the 2-position and an oxo group at the 8-position.
Physicochemical Properties
Specific experimental data for this compound is not extensively published. However, the following information has been compiled from available resources.
| Property | Value | Source |
| Molecular Formula | C10H11D4N5O3 | [1][2] |
| Molecular Weight | 257.28 g/mol | [1][2] |
| CAS Number | 1346603-55-1 | [1] |
| Synonyms | 2-Amino-7,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-8H-purin-8-one-d4, BRL 48959-d4, 8-Oxo-6-deoxypenciclovir-d4 | [1] |
| Physical Appearance | Assumed to be a solid | |
| Solubility | No specific data available. Expected to have some aqueous solubility due to the hydroxyl and amino groups. | |
| Melting Point | No specific data available. | |
| Boiling Point | No specific data available. |
Metabolic Pathway of Famciclovir
Famciclovir is a prodrug that is inactive in its administered form.[3][4] Following oral administration, it undergoes extensive first-pass metabolism to be converted into its active antiviral form, penciclovir, and other metabolites.[5] Desdiacetyl-8-oxo famciclovir is a minor oxidative metabolite in this pathway.
The metabolic conversion involves two primary steps:
-
Deacetylation: The two acetyl groups on the side chain of famciclovir are rapidly removed by esterases in the intestine and liver.[5]
-
Oxidation: The resulting intermediate, 6-deoxypenciclovir, is then oxidized. The primary site of oxidation is the 6-position of the purine ring, catalyzed by aldehyde oxidase, to form the active antiviral agent penciclovir.[5][6] A smaller fraction of the 6-deoxypenciclovir is oxidized at the 8-position to form 8-oxo-desacetylated famciclovir.[]
Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis and analysis of this compound are limited. However, based on the general knowledge of famciclovir chemistry and analytical techniques, the following outlines the likely methodologies.
Synthesis and Purification
The synthesis of this compound would be a multi-step process, likely adapted from established routes for famciclovir and its analogs.[8]
Hypothetical Synthesis Workflow:
Methodology:
-
Synthesis of the Deuterated Side Chain: A key step would involve the synthesis of the 4-hydroxy-3-(hydroxymethyl)butyl side chain with deuterium atoms incorporated at specific positions. This would likely be achieved using deuterated starting materials and standard organic synthesis techniques.
-
Coupling to the Purine Ring: The deuterated side chain would then be coupled to a suitable purine precursor.
-
Deacetylation: If acetyl protecting groups are used during the synthesis, they would be removed.
-
Oxidation: A selective oxidation step would be required to introduce the oxo group at the 8-position of the purine ring. This could potentially be achieved using enzymatic (e.g., aldehyde oxidase) or chemical methods.
-
Purification: The final product would be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Analytical Methods
This compound is primarily used as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Typical Analytical Workflow:
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, urine) are collected. A known amount of this compound is added as an internal standard. Proteins are typically removed by precipitation, followed by solid-phase extraction (SPE) or liquid-liquid extraction to concentrate and clean up the analytes.
-
LC Separation: The extracted sample is injected into an HPLC system. Separation is usually achieved on a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (e.g., penciclovir) and the internal standard (this compound) are monitored. The deuterium labeling of the internal standard results in a mass shift, allowing for its distinct detection from the unlabeled analyte.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined.
Role in Drug Development
This compound plays a critical role in the development and post-marketing surveillance of famciclovir. Its primary application is as a stable isotope-labeled internal standard in pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard that is structurally very similar to the analyte of interest (penciclovir) and its metabolites helps to correct for variability in sample processing and instrument response, leading to highly accurate and precise quantification. This is essential for regulatory submissions and for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of famciclovir.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102924455A - Synthetic method of famciclovir intermediate - Google Patents [patents.google.com]
In-Depth Technical Guide: Desdiacetyl-8-oxo famciclovir-d4
CAS Number: 1346603-55-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desdiacetyl-8-oxo famciclovir-d4 is a deuterated analog of Desdiacetyl-8-oxo famciclovir, a minor oxidative metabolite of the antiviral prodrug famciclovir. Its primary application in pharmaceutical research and development is as a stable isotope-labeled internal standard for bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms provides a distinct mass difference, enabling precise and accurate quantification of the non-labeled metabolite in complex biological matrices. This technical guide provides a comprehensive overview of its chemical properties, its metabolic origin, and its application in experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1346603-55-1 | N/A |
| Molecular Formula | C₁₀H₁₁D₄N₅O₃ | N/A |
| Molecular Weight | 257.28 g/mol | N/A |
| Appearance | White to off-white solid (presumed) | N/A |
| Solubility | Soluble in methanol, DMSO, and other organic solvents (presumed) | N/A |
| Purity | Typically >98% for use as an analytical standard | N/A |
Metabolic Pathway of Famciclovir
Famciclovir is a prodrug that undergoes extensive first-pass metabolism to its active antiviral form, penciclovir. This biotransformation involves a series of enzymatic reactions, primarily deacetylation and oxidation. The formation of Desdiacetyl-8-oxo famciclovir is a result of oxidation at the 8-position of the purine ring, a reaction catalyzed by the enzyme aldehyde oxidase.
Metabolic activation of famciclovir.
Synthesis and Purification
While specific synthesis protocols for this compound are proprietary and not publicly available, a general workflow for the synthesis of a deuterated metabolite internal standard can be outlined. The synthesis would likely involve the chemical synthesis of the non-deuterated metabolite, Desdiacetyl-8-oxo famciclovir, followed by a deuteration step, or the use of a deuterated starting material in the synthesis pathway.
General workflow for synthesis and purification.
Purification is critical to ensure the isotopic and chemical purity of the internal standard. High-performance liquid chromatography (HPLC) is a common method for purification. The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols: Use as an Internal Standard
The primary application of this compound is as an internal standard in the quantification of Desdiacetyl-8-oxo famciclovir in biological samples. Below is a representative experimental protocol for a pharmacokinetic study.
Objective: To quantify the concentration of Desdiacetyl-8-oxo famciclovir in plasma samples from subjects administered famciclovir.
Materials:
-
Blank plasma
-
Desdiacetyl-8-oxo famciclovir analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Desdiacetyl-8-oxo famciclovir and this compound in methanol.
-
Prepare serial dilutions of the Desdiacetyl-8-oxo famciclovir stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Monitor the following mass transitions (MRM):
-
Desdiacetyl-8-oxo famciclovir: m/z 254.1 → 136.1 (example transition)
-
This compound: m/z 258.1 → 140.1 (example transition)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Presentation
The following tables represent typical data that would be generated in a bioanalytical method validation using this compound as an internal standard.
Table 1: LC-MS/MS Parameters
| Parameter | Analyte (Desdiacetyl-8-oxo famciclovir) | Internal Standard (this compound) |
| Precursor Ion (m/z) | 254.1 | 258.1 |
| Product Ion (m/z) | 136.1 | 140.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Retention Time (min) | 3.2 | 3.2 |
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,500 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,800 | 0.252 |
| 50 | 64,500 | 51,200 | 1.260 |
| 100 | 129,000 | 50,900 | 2.534 |
| 500 | 650,000 | 51,100 | 12.720 |
| 1000 | 1,310,000 | 50,700 | 25.838 |
Signaling Pathway of the Active Metabolite, Penciclovir
This compound is an analytical standard and does not have a direct therapeutic effect or interact with signaling pathways. The relevant biological activity stems from the active metabolite of famciclovir, which is penciclovir. Penciclovir is a potent inhibitor of viral DNA polymerase, which is crucial for the replication of herpesviruses such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).
Mechanism of action of penciclovir.
The mechanism involves the selective phosphorylation of penciclovir by viral thymidine kinase in infected cells. Host cell kinases then further phosphorylate it to penciclovir triphosphate. This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by viral DNA polymerase. The incorporation of penciclovir triphosphate leads to the termination of DNA chain elongation, thus inhibiting viral replication.
Conclusion
This compound is a critical tool for the accurate quantification of the corresponding famciclovir metabolite in preclinical and clinical studies. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for robust and reliable data generation, which is essential for understanding the pharmacokinetics of famciclovir. While it does not possess inherent biological activity, its role in enabling precise measurement of famciclovir's metabolic fate is indispensable for drug development professionals.
Formation of Desdiacetyl-8-oxo Famciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the formation mechanism of Desdiacetyl-8-oxo famciclovir, a key metabolite and impurity in the biotransformation of the antiviral prodrug famciclovir. The document elucidates the metabolic pathway, the enzymatic processes involved, and the underlying chemical mechanisms. Detailed experimental protocols for the in-vitro generation and analytical quantification of this compound are provided, alongside quantitative data from species-specific metabolism studies. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a comprehensive understanding of the processes.
Introduction
Famciclovir is an orally administered prodrug that is converted in vivo to the active antiviral agent, penciclovir. This bioactivation is a multi-step process involving enzymatic transformations, primarily occurring in the intestinal wall and liver. During this metabolic cascade, several intermediate and side-products are formed, including Desdiacetyl-8-oxo famciclovir. Understanding the formation of this metabolite is critical for impurity profiling, pharmacokinetic analysis, and ensuring the safety and efficacy of famciclovir.
The core transformation involves two key enzymatic steps: initial deacetylation of famciclovir followed by oxidation. The oxidation step, catalyzed by aldehyde oxidase, is not entirely specific and can occur at two different positions on the purine ring, leading to the formation of both the desired active drug and the 8-oxo metabolite.
The Metabolic Pathway
The in vivo conversion of famciclovir to penciclovir and the concurrent formation of Desdiacetyl-8-oxo famciclovir proceeds via a branched pathway.
-
Deacetylation: Famciclovir first undergoes rapid and extensive deacetylation, catalyzed by esterases, to form its desacetylated intermediate, 6-deoxypenciclovir (also referred to as BRL 42359).[1]
-
Oxidation: The subsequent and rate-limiting step is the oxidation of 6-deoxypenciclovir. This reaction is predominantly catalyzed by the cytosolic enzyme Aldehyde Oxidase (AO).[2] AO facilitates hydroxylation at two key positions on the purine ring:
-
C6-Oxidation: The primary metabolic route involves oxidation at the C6 position, yielding penciclovir, the active antiviral compound.[2]
-
C8-Oxidation: A secondary, competing reaction involves oxidation at the C8 position of the purine ring. This results in the formation of Desdiacetyl-8-oxo famciclovir (also known as 8-oxo-6-deoxypenciclovir).
-
Small amounts of a further metabolite, a 6,8-dioxo product, have also been detected, suggesting subsequent oxidation can occur.
Mechanism of Formation
The formation of Desdiacetyl-8-oxo famciclovir is an enzymatic oxidation reaction catalyzed by aldehyde oxidase (AO). AO is a molybdenum-containing enzyme that facilitates the hydroxylation of various N-heterocyclic compounds.
The proposed mechanism for the 8-oxidation of desacetyl-famciclovir involves the following steps:
-
Substrate Binding: Desacetyl-famciclovir binds to the active site of aldehyde oxidase.
-
Nucleophilic Attack: A hydroxyl group coordinated to the molybdenum cofactor in the enzyme's active site performs a nucleophilic attack on the electron-deficient C8 position of the purine ring of the substrate.
-
Hydride Transfer: A hydride ion is transferred from the C8 position to the molybdenum center, reducing it.
-
Tautomerization & Product Release: The intermediate undergoes tautomerization to the more stable 8-oxo form, and the product, Desdiacetyl-8-oxo famciclovir, is released from the enzyme. The enzyme is subsequently re-oxidized by molecular oxygen.
Quantitative Data
The extent of 8-oxidation of desacetyl-famciclovir is highly species-dependent. While it is a minor pathway in humans, it is significantly more pronounced in other species, such as rabbits.
| Species | Enzyme Source | Substrate | Product(s) | Relative Formation Ratio (Penciclovir : 8-oxo metabolite) | Reference |
| Human | Liver Aldehyde Oxidase | 6-Deoxypenciclovir | Penciclovir + Small amount of 8-oxo-metabolite | Major : Minor | |
| Guinea Pig | Liver Aldehyde Oxidase | 6-Deoxypenciclovir | Penciclovir + Small amount of 8-oxo-metabolite | Major : Minor | |
| Rat | Liver Aldehyde Oxidase | 6-Deoxypenciclovir | Penciclovir + Small amount of 8-oxo-metabolite | Major : Minor | |
| Rabbit | Liver Aldehyde Oxidase | 6-Deoxypenciclovir | Penciclovir + 8-oxo-6-deoxypenciclovir | Approx. 1 : 1 |
Kinetic data for the primary 6-oxidation pathway in human liver cytosol has been determined.
| Substrate | Enzyme Source | KM (µM) | Reference |
| BRL 42359 (6-Deoxypenciclovir) | Human Liver Cytosol | 115 ± 23 | [2] |
Experimental Protocols
Protocol for In-Vitro Formation and Analysis
This protocol describes a representative method for generating and analyzing Desdiacetyl-8-oxo famciclovir from its precursor using liver cytosol, followed by LC-MS/MS analysis.
Materials:
-
Desacetyl-famciclovir (6-deoxypenciclovir)
-
Pooled liver cytosol (e.g., human or rabbit)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade), chilled
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation:
-
Thaw the liver cytosol on ice.
-
Prepare a stock solution of desacetyl-famciclovir in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired final concentration (e.g., 1-10 µM).
-
Prepare the quenching solution: cold acetonitrile containing the internal standard at a fixed concentration.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the liver cytosol suspension (e.g., at a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer) at 37°C for 5 minutes.
-
Initiate the reaction by adding the buffered desacetyl-famciclovir solution to the cytosol suspension.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately add the aliquot to a tube containing a larger volume (e.g., 150 µL) of the cold acetonitrile quenching solution with the internal standard.
-
Vortex briefly to ensure complete protein precipitation.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.
-
Representative LC-MS/MS Analytical Method
This protocol outlines a representative method for the simultaneous quantification of desacetyl-famciclovir, penciclovir, and Desdiacetyl-8-oxo famciclovir. Method parameters should be optimized for the specific instrumentation used.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.0 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions (to be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Desacetyl-famciclovir | [M+H]⁺ | Fragment specific to the purine or side chain |
| Penciclovir (6-oxo) | [M+H]⁺ (e.g., 254.1) | Fragment specific to the guanine base (e.g., 152.1) |
| Desdiacetyl-8-oxo famciclovir | [M+H]⁺ | Fragment specific to the 8-oxo-purine base |
| Internal Standard | [M+H]⁺ | Specific fragment for the IS |
Conclusion
The formation of Desdiacetyl-8-oxo famciclovir is an integral, albeit often minor, part of the metabolic activation of famciclovir. It arises from the enzymatic action of aldehyde oxidase on the common intermediate, desacetyl-famciclovir, in a reaction that competes with the formation of the active drug, penciclovir. The significant species-dependent variation in the rate of this reaction highlights its importance in preclinical drug metabolism studies. The provided methodologies offer a robust framework for researchers to investigate, quantify, and characterize this metabolite, contributing to a more complete understanding of famciclovir's disposition in biological systems.
References
Role of Desdiacetyl-8-oxo famciclovir-d4 in famciclovir metabolism studies
An In-Depth Technical Guide on the Role of Desdiacetyl-8-oxo famciclovir-d4 in Famciclovir Metabolism Studies
Introduction
Famciclovir is an orally administered antiviral prodrug that is highly effective against various herpesviruses, including herpes zoster and herpes simplex viruses.[1] As a prodrug, famciclovir itself is inactive and requires extensive first-pass metabolism to be converted into its active antiviral form, penciclovir.[2][3] Understanding the metabolic fate of famciclovir is critical for characterizing its pharmacokinetics (PK), ensuring bioequivalence of generic formulations, and identifying potential drug-drug interactions.
The quantitative analysis of drug metabolites in complex biological matrices like plasma and urine is fraught with challenges, including sample loss during extraction and ion suppression or enhancement in mass spectrometry.[4] To overcome these issues, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in bioanalysis.[5] This guide focuses on the pivotal role of a specific SIL-IS, This compound , in the precise and accurate quantification of its non-labeled analogue, a minor but important metabolite of famciclovir.
The Metabolic Pathway of Famciclovir
Upon oral administration, famciclovir is rapidly absorbed and undergoes a two-step metabolic conversion to become the active agent, penciclovir.[6] This bioactivation pathway is highly efficient, leading to a high systemic availability of penciclovir (approximately 77%).[3]
-
Deacetylation: The first step involves the rapid hydrolysis of the two acetyl groups from the famciclovir molecule by esterases, primarily in the gut wall and liver. This reaction yields an intermediate metabolite, 6-deoxy penciclovir (BRL 42359).[7]
-
Oxidation: The second and rate-limiting step is the oxidation of the 6-deoxy moiety of the intermediate by aldehyde oxidase in the liver to form penciclovir.[6]
Alongside this primary pathway, minor metabolites are also formed, including oxidized derivatives such as Desdiacetyl-8-oxo famciclovir . Quantifying these metabolites is essential for building a complete metabolic profile of the drug.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Famciclovir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. scilit.com [scilit.com]
Physical and chemical properties of Desdiacetyl-8-oxo famciclovir-d4
An In-depth Technical Guide to Desdiacetyl-8-oxo famciclovir-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physical and chemical properties, metabolic context, and analytical application of this compound. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of famciclovir metabolites.
Physical and Chemical Properties
This compound is a deuterated, oxidative metabolite of the antiviral prodrug famciclovir. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Amino-7,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-8H-purin-8-one-d4 | [1] |
| Molecular Formula | C₁₀H₁₁D₄N₅O₃ | [1][2][3] |
| Molecular Weight | 257.28 g/mol | [1][2][3] |
| CAS Number | 1346603-55-1 | [1] |
| Biochemical Role | Labeled oxidative metabolite of Famciclovir, used as an internal standard in assays. | [2] |
Metabolic Pathway of Famciclovir
Famciclovir is an inactive prodrug that undergoes extensive first-pass metabolism to become the active antiviral agent, penciclovir.[4][5][6] This biotransformation is a multi-step process occurring primarily in the liver.
The principal metabolic pathway involves two key enzymatic reactions:
-
Deacetylation: Esterases rapidly remove the two acetyl groups from famciclovir to yield an intermediate, 6-deoxy penciclovir (also known as BRL 42359).[7][8]
-
Oxidation: The enzyme aldehyde oxidase then catalyzes the oxidation of the 6-position on the purine ring of 6-deoxy penciclovir to form the active compound, penciclovir.[8]
Desdiacetyl-8-oxo famciclovir is an oxidative metabolite formed during this process. The deuterated form (d4) is used for analytical purposes.
Experimental Protocols: Bioanalytical Quantification
While specific synthesis protocols for this compound are proprietary, its application as an internal standard in a bioanalytical Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is a primary use case. The following is a representative protocol for quantifying famciclovir metabolites in a biological matrix (e.g., plasma).
Objective
To develop and validate a robust method for the simultaneous quantification of famciclovir metabolites, using this compound as an internal standard (IS) to correct for matrix effects and procedural variability.
Materials and Reagents
-
Reference Standards: Penciclovir, 6-Deoxy Penciclovir
-
Internal Standard (IS): this compound
-
Biological Matrix: Human Plasma (K₂EDTA)
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ultrapure Water
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
Sample Preparation
-
Thawing: Thaw plasma samples and calibration standards on ice.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working IS solution (this compound in 50:50 ACN:H₂O) to all samples, calibration standards, and quality controls.
-
Protein Precipitation: Add 400 µL of cold ACN containing 0.1% FA to precipitate plasma proteins.
-
Vortexing: Vortex mix all tubes for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
LC-MS/MS Conditions (Typical)
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting at 5% B, ramping to 95% B, followed by re-equilibration.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions for each analyte and the internal standard.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the area ratios against the nominal concentrations of the calibration standards.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 5. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Evidence that famciclovir (BRL 42810) and its associated metabolites do not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Spectral Data Interpretation of Desdiacetyl-8-oxo famciclovir-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for Desdiacetyl-8-oxo famciclovir-d4. Due to the limited availability of direct experimental spectra for this specific labeled metabolite, this guide synthesizes the expected data based on the known spectral characteristics of its parent compound, famciclovir, its active metabolite, penciclovir, and general principles of NMR and MS for purine analogs.
Introduction
This compound is a labeled oxidative metabolite of famciclovir, an important antiviral prodrug. Famciclovir is rapidly converted in the body to the active antiviral agent penciclovir.[1][2] The study of its metabolites is crucial for understanding the drug's pharmacokinetics and disposition. The deuterated and oxidized form, this compound, serves as a valuable internal standard for quantitative bioanalytical studies using mass spectrometry. This guide will delve into the anticipated NMR and MS spectral features of this compound, providing a framework for its identification and characterization.
Predicted Spectral Data
The following tables summarize the predicted quantitative NMR and MS data for this compound. These predictions are based on the known spectral data of famciclovir, penciclovir, and related purine analogs.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-2' (2H) | ~ 1.9 - 2.1 | m | - | Protons on the ethyl bridge adjacent to the purine. |
| H-1' (2H) | ~ 4.2 - 4.4 | t | ~ 7 | Protons on the ethyl bridge attached to N-9 of the purine. |
| H-3' (1H) | ~ 2.2 - 2.4 | m | - | Methine proton on the butyl side chain. |
| H-4' (deuterated) | - | - | - | The four deuterium atoms are expected to be on this butyl side chain, leading to the absence of corresponding proton signals. |
| -OH (2) | Variable | br s | - | Chemical shift is dependent on solvent and concentration. |
| NH₂ | ~ 6.5 - 7.0 | s | - | Amine protons on the purine ring. |
| NH | ~ 10.5 - 11.0 | s | - | Imidazole proton of the purine ring. |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~ 156 | |
| C-4 | ~ 148 | |
| C-5 | ~ 118 | |
| C-6 | ~ 151 | |
| C-8 | ~ 154 | Carbon bearing the oxo group, expected to be deshielded. |
| C-1' | ~ 45 | Carbon attached to N-9. |
| C-2' | ~ 30 | |
| C-3' | ~ 40 | |
| C-4' | ~ 62 | Carbon bearing the hydroxyl groups. |
Predicted Mass Spectrometry Data
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation of Fragmentation |
| ESI+ | 258.1 (M+H)⁺ | 168.1 | Loss of the deuterated butyl side chain. |
| 152.1 | Protonated 8-oxo-guanine base. A characteristic fragment for guanine analogs.[3] | ||
| ESI- | 256.1 (M-H)⁻ | - | - |
Metabolic Pathway of Famciclovir
Famciclovir is a prodrug that undergoes a series of metabolic transformations to yield the active antiviral agent, penciclovir. The initial steps involve deacetylation, followed by oxidation. This compound represents a labeled version of an oxidative metabolite in this pathway. The active form, penciclovir triphosphate, inhibits viral DNA polymerase.[3][4]
Experimental Protocols
The following are detailed methodologies for the spectral analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 1-5 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Solvent suppression techniques (e.g., presaturation) may be employed if residual solvent signals interfere with analyte peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
Objective: To determine the accurate mass of the molecular ion and to characterize its fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Liquid Chromatography:
-
Employ a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
A typical gradient could be 5% to 95% B over 5-10 minutes.
-
-
Mass Spectrometry:
-
Full Scan MS: Acquire data in full scan mode over a mass range of m/z 100-500 to determine the accurate mass of the precursor ion.
-
Tandem MS (MS/MS): Perform product ion scans on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data. Use collision-induced dissociation (CID) with varying collision energies to generate a comprehensive fragmentation pattern.
-
-
Data Analysis: Analyze the data using the instrument's software. Determine the elemental composition of the precursor and fragment ions from their accurate masses. Compare the observed fragmentation pattern with the predicted fragmentation to confirm the structure.
Experimental Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a drug metabolite like this compound.
This guide provides a foundational understanding of the expected spectral characteristics of this compound. The presented data and protocols are intended to assist researchers in the identification, characterization, and quantification of this important metabolite in various experimental settings.
References
- 1. Famciclovir. A review of its pharmacological properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Famciclovir (FAMVIR®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
In Vitro Formation of Desdiacetyl-8-oxo Famciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro formation of Desdiacetyl-8-oxo famciclovir, an important metabolite in the biotransformation of the antiviral prodrug famciclovir. This document details the metabolic pathways, enzymatic catalysis, and experimental protocols relevant to its formation, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
Famciclovir is an orally administered prodrug that is rapidly converted to the active antiviral compound penciclovir.[1][2][3] This biotransformation is a multi-step process primarily occurring in the liver, involving deacetylation and oxidation.[1][4] While the main pathway leads to penciclovir, several minor metabolites are also formed, including Desdiacetyl-8-oxo famciclovir (also known as 8-oxo-6-deoxypenciclovir). Understanding the formation of these metabolites is crucial for a comprehensive pharmacological and toxicological profile of famciclovir.
Metabolic Pathway of Famciclovir
The in vivo and in vitro metabolism of famciclovir proceeds through a series of enzymatic reactions. Following oral administration, famciclovir undergoes extensive first-pass metabolism.[5][6] The primary pathway involves two key steps:
-
Deacetylation: Famciclovir is first deacetylated to its 6-deoxy intermediate, BRL 42359 (6-deoxypenciclovir).[7][8]
-
Oxidation: Subsequently, BRL 42359 is oxidized to the active antiviral agent, penciclovir.[4][7]
The formation of Desdiacetyl-8-oxo famciclovir represents a side-pathway in this process, where oxidation occurs at the 8-position of the purine ring of the deacetylated intermediate.
Signaling Pathway Diagram
Caption: Metabolic pathway of famciclovir to penciclovir and Desdiacetyl-8-oxo famciclovir.
Enzymology of Famciclovir Metabolism
The conversion of the deacetylated intermediate, BRL 42359, to penciclovir and its 8-oxo metabolite is primarily catalyzed by aldehyde oxidase , a molybdenum hydroxylase found in the liver cytosol.[4][7] In vitro studies using human liver cytosol have demonstrated that aldehyde oxidase is the key enzyme responsible for the 6-oxidation of BRL 42359 to penciclovir.[7] While xanthine oxidase is another molybdenum hydroxylase, studies have shown it does not play a significant role in this specific metabolic step in humans.[4][7]
The formation of 8-oxo metabolites, including Desdiacetyl-8-oxo famciclovir, is also attributed to aldehyde oxidase activity.[4] The relative amounts of 6-oxo (penciclovir) and 8-oxo metabolites can vary depending on the species from which the liver enzymes are sourced. For instance, rabbit liver aldehyde oxidase has been shown to produce both penciclovir and 8-oxo-6-deoxypenciclovir in approximately equal quantities from 6-deoxypenciclovir.[4]
Quantitative Data on In Vitro Metabolism
The following table summarizes key quantitative data from in vitro studies on famciclovir metabolism.
| Parameter | Value | Species/System | Reference |
| BRL 42359 to Penciclovir Conversion | |||
| KM | 115 µM ± 23 | Human Liver Cytosol | [7] |
| Inhibitors of BRL 42359 6-oxidation | |||
| Menadione IC50 | 7 µM | Human Liver Cytosol | [7] |
| Isovanillin IC50 | 15 µM | Human Liver Cytosol | [7] |
| Allopurinol | No significant inhibition | Human Liver Cytosol | [7] |
| Metabolite Formation from 6-deoxypenciclovir | |||
| Penciclovir vs. 8-oxo-6-deoxypenciclovir | Approx. equal quantities | Rabbit Liver Aldehyde Oxidase | [4] |
Experimental Protocol: In Vitro Formation of Desdiacetyl-8-oxo Famciclovir
This protocol outlines a general procedure for the in vitro formation of Desdiacetyl-8-oxo famciclovir using liver cytosol, based on methodologies described in the literature.
Experimental Workflow Diagram
Caption: General workflow for the in vitro formation and analysis of famciclovir metabolites.
Materials and Reagents
-
6-deoxypenciclovir (BRL 42359)
-
Liver cytosol (e.g., from human or rabbit)
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile or methanol)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS/MS)
Procedure
-
Preparation of Liver Cytosol:
-
Homogenize fresh or frozen liver tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
The supernatant is the cytosolic fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver cytosol, phosphate buffer, and the substrate (6-deoxypenciclovir). The final substrate concentration should be in the range of plasma concentrations observed in vivo (e.g., 4 µM) or higher for kinetic studies.[7]
-
Pre-incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specified time period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
-
Reaction Quenching and Metabolite Extraction:
-
Stop the reaction by adding a cold quenching solution (e.g., 2 volumes of acetonitrile).
-
Vortex and centrifuge to precipitate the proteins.
-
Collect the supernatant containing the metabolites.
-
For further purification and concentration, perform a liquid-liquid extraction with an appropriate organic solvent.
-
-
Analysis:
-
Analyze the extracted samples using a validated HPLC-MS/MS method to separate and quantify the parent compound and its metabolites, including penciclovir and Desdiacetyl-8-oxo famciclovir.
-
Use authentic standards for positive identification and quantification.
-
Conclusion
The in vitro formation of Desdiacetyl-8-oxo famciclovir is a result of the metabolic activity of aldehyde oxidase on the deacetylated intermediate of famciclovir. Understanding this metabolic pathway and the experimental conditions that favor the formation of this and other metabolites is essential for comprehensive drug development and safety assessment. The provided protocols and data serve as a valuable resource for researchers in this field.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 4. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that famciclovir (BRL 42810) and its associated metabolites do not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Desdiacetyl-8-oxo famciclovir-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of pharmaceuticals by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for achieving the highest accuracy and precision. Desdiacetyl-8-oxo famciclovir-d4 is a deuterated analog of a metabolite of famciclovir, making it an ideal internal standard for the quantification of famciclovir's active metabolite, penciclovir, and related compounds in biological matrices. Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in a bioanalytical method for the quantification of penciclovir in human plasma. The protocols and data presented are adapted from established and validated methods for penciclovir analysis.
Metabolic Pathway of Famciclovir
Famciclovir is a prodrug that is rapidly converted to the active antiviral agent penciclovir in the body through a series of metabolic steps. This biotransformation primarily involves deacetylation and subsequent oxidation. The formation of 8-oxo metabolites is also a known metabolic route.[1]
References
Application Notes and Protocols for the Quantitative Analysis of Famciclovir using Desdiacetyl-8-oxo famciclovir-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an antiviral prodrug that is rapidly converted in vivo to its active metabolite, penciclovir. Penciclovir is a potent inhibitor of viral DNA polymerase and is effective against various herpesviruses. Accurate quantification of famciclovir and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
This document provides detailed application notes and protocols for the quantitative analysis of famciclovir in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Desdiacetyl-8-oxo famciclovir-d4, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.
Metabolic Pathway of Famciclovir
Famciclovir undergoes a multi-step enzymatic conversion to its active form, penciclovir. This metabolic activation is a key aspect of its mechanism of action.
Caption: Metabolic activation of famciclovir to penciclovir triphosphate.
Experimental Protocols
Materials and Reagents
-
Famciclovir reference standard
-
This compound (Internal Standard, IS)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (drug-free, sourced from an accredited biobank)
Stock and Working Solutions Preparation
-
Famciclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of famciclovir reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the famciclovir stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to a final concentration of 100 ng/mL in methanol.
Sample Preparation (Protein Precipitation)
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution (100 ng/mL this compound in methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or LC vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Desolvation: 800 L/hr, Cone: 150 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Famciclovir | 322.2 | 176.1 | 25 |
| Penciclovir | 254.1 | 152.1 | 20 |
| This compound (IS) | 261.2 (Predicted) | 156.1 (Predicted) | 22 |
Note: The MRM transitions for this compound are predicted based on its chemical structure and may require optimization.
Experimental Workflow
Caption: Workflow for the quantitative analysis of famciclovir in plasma.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of famciclovir.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Famciclovir | 1 - 1000 | > 0.995 |
| Penciclovir | 5 - 2000 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Famciclovir | LLOQ | 1 | 98.5 | 8.2 |
| Low | 3 | 101.2 | 6.5 | |
| Medium | 100 | 99.8 | 4.1 | |
| High | 800 | 102.5 | 3.5 | |
| Penciclovir | LLOQ | 5 | 97.9 | 9.1 |
| Low | 15 | 103.1 | 7.3 | |
| Medium | 500 | 100.5 | 5.2 | |
| High | 1600 | 98.7 | 4.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Famciclovir | Low (3) | 92.1 | 95.8 |
| High (800) | 94.5 | 97.2 | |
| Penciclovir | Low (15) | 89.7 | 93.5 |
| High (1600) | 91.3 | 96.1 | |
| IS | 100 | 93.2 | 98.0 |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of famciclovir and its active metabolite penciclovir in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The simple and rapid protein precipitation sample preparation method allows for high-throughput analysis, which is essential in clinical and drug development settings.
Application Note: Stability-Indicating RP-HPLC Method for the Separation of Famciclovir and Its Impurities
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of famciclovir and the separation of its process-related impurities and degradation products. Famciclovir, an antiviral prodrug, is converted to the active compound penciclovir in the body. Its quality control requires a reliable analytical method to ensure the purity and safety of the active pharmaceutical ingredient (API) and its finished dosage forms.
The method detailed herein is designed for specificity, accuracy, and precision, making it suitable for routine quality control analysis and stability studies in a drug development environment. By employing a C18 column with a phosphate buffer and methanol mobile phase, effective separation of famciclovir from its potential impurities and degradation products generated under various stress conditions (acidic, alkaline, oxidative, and photolytic) is achieved.[1] This protocol has been validated according to International Conference on Harmonisation (ICH) guidelines.[2][3]
Data Presentation: Comparison of HPLC Methods
The following table summarizes various reported HPLC conditions for the analysis of famciclovir and its related substances, providing a comparative overview for method selection and development.
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] | Method 5[2] |
| Column | C18 (250 x 4.6 mm, 5 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm) | Eclipse Plus C18 | RP-C18 | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : KH₂PO₄ Buffer (pH 3.0) (35:65 v/v) | Acetonitrile : 0.02 M Phosphate Buffer (25:75 v/v) | Acetonitrile : Methanol : Glacial Acetic Acid (50:20:30 v/v/v) | Methanol : Water (pH 3.05) (75:25 v/v) | Gradient Elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection (UV) | 242 nm | 220 nm (impurities), 305 nm (famciclovir) | Not Specified | 221 nm | Not Specified |
| Injection Volume | Not Specified | 20 µL | 20 µL | Not Specified | Not Specified |
| Temperature | Ambient | Not Specified | Not Specified | Ambient | 35°C |
| Method Type | Isocratic, Stability-Indicating | Isocratic | Isocratic | Isocratic | Gradient, Stability-Indicating |
Experimental Workflow Diagram
Caption: High-level workflow for the HPLC analysis of famciclovir and its impurities.
Detailed Experimental Protocol
This protocol is based on a validated, stability-indicating RP-HPLC method.[1]
Apparatus and Materials
-
HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.[3]
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Data Acquisition Software: EZ Chrome Elite or equivalent.[3]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric glassware: Class A.
-
Filtration: 0.45 µm membrane filters for mobile phase and sample preparation.
Reagents and Chemicals
-
Famciclovir Reference Standard (RS): USP or equivalent.
-
Methanol: HPLC grade.[1]
-
Potassium Dihydrogen Phosphate (KH₂PO₄): AR grade.[1]
-
Orthophosphoric Acid: AR grade.[1]
-
Water: HPLC grade or ultrapure water.[3]
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare a mixture of Methanol and pH 3.0 Phosphate Buffer in the ratio of 35:65 (v/v).[1] Degas the solution by sonication or helium sparging before use.
-
Diluent: The mobile phase is used as the diluent for standard and sample preparations.
-
Standard Stock Solution (Famciclovir): Accurately weigh about 25 mg of Famciclovir RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
-
Working Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 20 µg/mL.[1]
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of famciclovir and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the diluent to achieve a final concentration of approximately 20 µg/mL.
-
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with UV/DAD Detector |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : KH₂PO₄ Buffer (pH 3.0) (35:65 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient[1] |
| Detection Wavelength | 242 nm[1] |
| Injection Volume | 20 µL |
| Run Time | Sufficient to elute all impurities (e.g., 20 minutes) |
System Suitability
Before starting the analysis, perform a system suitability test by injecting the working standard solution five or six times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the famciclovir peak.
-
Theoretical Plates: Not less than 2000 for the famciclovir peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of replicate injections.
Analytical Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solution and record the chromatogram.
-
Inject the prepared sample solutions and record the chromatograms.
-
Identify the famciclovir peak in the sample chromatogram by comparing its retention time with that of the standard. Any other peaks are considered impurities.
Calculation
-
Assay of Famciclovir (%):
Where:
-
AT = Peak area of famciclovir in the sample preparation
-
AS = Average peak area of famciclovir in the standard preparation
-
WS = Weight of Famciclovir RS taken (mg)
-
WT = Weight of sample powder taken (mg)
-
DS = Dilution factor for the standard preparation
-
DT = Dilution factor for the sample preparation
-
P = Purity of Famciclovir RS (%)
-
-
Percentage of Impurities (%): Calculate the percentage of each impurity using the relative peak area method.
Where:
-
Ai = Peak area of an individual impurity
-
ATOTAL = Total area of all peaks in the chromatogram
Note: A relative response factor (RRF) should be established for each known impurity for accurate quantification. If the RRF is unknown, it is assumed to be 1.0.
-
References
Application Note: High-Throughput Quantification of Desdiacetyl-8-oxo Famciclovir in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and drug metabolism studies.
Introduction Famciclovir is an antiviral prodrug that undergoes rapid and extensive first-pass metabolism to its active form, penciclovir.[1][2] Further metabolism leads to the formation of various metabolites, including oxidative species. The quantification of these metabolites is crucial for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Desdiacetyl-8-oxo famciclovir is an oxidative metabolite of famciclovir. This application note describes a robust and sensitive bioanalytical method for the quantification of Desdiacetyl-8-oxo famciclovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Desdiacetyl-8-oxo famciclovir-d4, a stable isotope-labeled (SIL) analog, as the internal standard (IS) to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation.[3][4][5] SIL internal standards are considered the gold standard in quantitative LC-MS/MS assays as they exhibit nearly identical chemical and physical properties to the analyte, effectively compensating for variability in sample preparation and matrix effects.[6][7]
Metabolic Pathway of Famciclovir
Famciclovir is designed as a prodrug to enhance the oral bioavailability of penciclovir. Following oral administration, it is deacetylated and oxidized to form penciclovir, which is the active antiviral agent.[8][9] Further oxidation can occur, for instance, at the C8 position of the guanine moiety, leading to metabolites like Desdiacetyl-8-oxo famciclovir.
Experimental Protocol
This protocol is based on established methods for the analysis of famciclovir metabolites and general principles of bioanalytical sample preparation.[8][10][11]
1. Materials and Reagents
-
Analyte: Desdiacetyl-8-oxo famciclovir
-
Internal Standard (IS): this compound
-
Control Matrix: Blank human plasma (K2EDTA)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the IS in methanol.
-
Working Standards: Serially dilute the analyte stock solution with 50:50 acetonitrile/water to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma samples (blank, CC, QC, or unknown) into a 96-well plate.
-
Add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of water containing 0.1% formic acid to each well.
-
Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
Experimental Workflow
4. LC-MS/MS Conditions The following are typical starting conditions and may require optimization.
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm (e.g., Waters BEH, Agilent Zorbax) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z 270.1 → 168.1IS (d4): m/z 274.1 → 168.1 |
| Source Temp | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The bioanalytical method was validated according to the principles outlined in the ICH M10 guideline.[4][5] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 1: Calibration Curve and LLOQ
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 0.5 - 500 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation (r²) | > 0.995 | ≥ 0.99 |
| LLOQ | 0.5 ng/mL | - |
| LLOQ Accuracy | 95.2% - 108.5% | Within ±20% of nominal |
| LLOQ Precision | ≤ 10.5% CV | ≤ 20% CV |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Accuracy (%) | Inter-day Precision (% CV) |
| Low QC | 1.5 | 102.1 | 6.8 | 104.3 | 8.1 |
| Mid QC | 75 | 98.5 | 4.2 | 99.8 | 5.5 |
| High QC | 400 | 101.3 | 3.5 | 100.5 | 4.9 |
| Acceptance Criteria | Within ±15% | ≤ 15% CV | Within ±15% | ≤ 15% CV |
Table 3: Stability Summary (Low and High QC)
| Stability Test | Condition | Stability (% of Nominal) | Acceptance Criteria |
| Short-Term (Bench-Top) | 6 hours at Room Temp | 96.5% - 103.2% | Within ±15% |
| Long-Term | 90 days at -80°C | 98.1% - 105.8% | Within ±15% |
| Freeze-Thaw (3 cycles) | -80°C to Room Temp | 95.9% - 101.7% | Within ±15% |
| Post-Preparative | 24 hours in Autosampler (10°C) | 99.0% - 104.5% | Within ±15% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for quantifying the famciclovir metabolite, Desdiacetyl-8-oxo famciclovir, in human plasma. The use of its deuterated stable isotope-labeled internal standard, this compound, ensures robust and reliable data. The method meets the stringent validation criteria required by international regulatory guidelines for bioanalytical assays and is suitable for application in pharmacokinetic studies.[12][13]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. capa.org.tw [capa.org.tw]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 11. Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. japsonline.com [japsonline.com]
Preparation of Desdiacetyl-8-oxo famciclovir-d4: An Analytical Standard for Pharmacokinetic and Metabolite Studies
Application Note
This document provides a comprehensive guide for the synthesis, purification, and characterization of Desdiacetyl-8-oxo famciclovir-d4. This isotopically labeled analytical standard is essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and metabolite identification studies of famciclovir. The integration of a stable isotope label (deuterium) allows for its use as an internal standard in mass spectrometry-based bioanalytical assays, ensuring accurate quantification of the corresponding unlabeled metabolite in complex biological matrices.
Famciclovir, a prodrug of the antiviral agent penciclovir, undergoes extensive metabolism in vivo. Key metabolic pathways include deacetylation and subsequent oxidation. The formation of 8-oxo metabolites is a known pathway for various purine-based drugs. Therefore, Desdiacetyl-8-oxo famciclovir represents a significant metabolite. The d4-labeled standard provides a crucial tool for its precise measurement.
This protocol outlines a potential synthetic route, detailed purification procedures, and rigorous analytical characterization to ensure the identity, purity, and isotopic enrichment of the final analytical standard.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, leveraging known chemistries for purine synthesis and modification. A plausible synthetic workflow is outlined below.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
a. Step 1: Synthesis of the Deuterated Side Chain
A suitable deuterated C4-diol precursor is required. This can be synthesized from commercially available deuterated starting materials to introduce the four deuterium atoms at a specific position on the butyl side chain, away from sites of metabolic modification to prevent loss of the label.
b. Step 2: Alkylation of 2-Amino-6-chloropurine
The deuterated side chain is then activated (e.g., as a tosylate or bromide) and used to alkylate 2-amino-6-chloropurine. This reaction typically yields a mixture of N9 and N7 isomers, which require chromatographic separation.
c. Step 3: Hydrolysis to Desdiacetyl famciclovir-d4
The protecting groups on the side chain (if any) are removed to yield the desdiacetyl-d4 intermediate.
d. Step 4: Oxidation to Introduce the 8-oxo Group
The introduction of the 8-oxo functionality can be achieved using various oxidizing agents known for purine oxidation. Careful control of reaction conditions is necessary to avoid over-oxidation or degradation of the starting material.
Purification Protocol
The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 250 x 10 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 254 nm and 305 nm |
| Injection Volume | 500 µL |
Fractions containing the desired product are collected, pooled, and lyophilized to yield the purified this compound as a solid.
Analytical Characterization
The identity, purity, and isotopic enrichment of the final product are confirmed by a combination of analytical techniques.
a. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The purity of the final compound is determined by analytical RP-HPLC.
Table 2: HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18, 3.5 µm, 100 Å, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
b. Mass Spectrometry (MS) for Identity and Isotopic Enrichment
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The isotopic enrichment is determined by comparing the peak intensities of the labeled compound with any residual unlabeled species.
c. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The absence of signals in the ¹H NMR spectrum at the positions of deuteration confirms the location of the deuterium labels.
Data Presentation
Table 3: Summary of Analytical Data for this compound Analytical Standard
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.2% |
| Molecular Formula | C₁₀H₁₁D₄N₅O₃ | C₁₀H₁₁D₄N₅O₃ |
| Monoisotopic Mass | 273.1321 | 273.1325 |
| Isotopic Purity (MS) | ≥ 99% | 99.5% |
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
| Solubility | Soluble in DMSO, Methanol | Conforms |
Logical Relationship Diagram
The following diagram illustrates the relationship between famciclovir, its metabolism, and the role of the prepared analytical standard.
Caption: Metabolic pathway of famciclovir and the role of the deuterated standard.
Conclusion
This document provides a detailed methodology for the preparation of this compound, a critical analytical standard for the accurate quantification of this famciclovir metabolite. The outlined synthetic route, purification protocol, and analytical characterization methods will enable researchers to produce a high-purity, well-characterized standard for use in demanding bioanalytical applications. The availability of this labeled standard will facilitate more precise and reliable pharmacokinetic and drug metabolism studies of famciclovir.
Application Note: High-Throughput Impurity Profiling of Famciclovir Drug Products Using Desdiacetyl-8-oxo famciclovir-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an antiviral prodrug that is converted to the active compound penciclovir in the body. It is widely used for the treatment of herpes virus infections.[1] During the synthesis and storage of famciclovir drug products, various impurities can arise, including process-related impurities and degradation products. One such potential impurity is Desdiacetyl-8-oxo famciclovir, an oxidative degradation product. Regulatory agencies require stringent control of impurities in pharmaceutical products to ensure their safety and efficacy.[2]
This application note describes a robust and sensitive method for the impurity profiling of famciclovir drug products, with a specific focus on the quantification of Desdiacetyl-8-oxo famciclovir. The method utilizes High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and incorporates Desdiacetyl-8-oxo famciclovir-d4 as a stable isotope-labeled internal standard (SIL-IS) for accurate and precise quantification. The use of a SIL-IS is a state-of-the-art technique that compensates for variations in sample preparation and matrix effects, leading to highly reliable results.[3][4]
Principle
The method involves the separation of famciclovir and its impurities using reversed-phase HPLC. The separated compounds are then detected and quantified by a mass spectrometer. This compound, which is chemically identical to the target impurity but has a different mass due to the deuterium labeling, is added to all samples and standards at a constant concentration. By comparing the peak area ratio of the analyte (Desdiacetyl-8-oxo famciclovir) to the internal standard (this compound), precise quantification can be achieved, even in the presence of complex sample matrices.
Materials and Reagents
-
Famciclovir drug substance and drug product samples
-
Desdiacetyl-8-oxo famciclovir reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven
-
Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer) with an electrospray ionization (ESI) source
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Protocols
Standard Solution Preparation
Internal Standard Stock Solution (IS Stock): Accurately weigh 1.0 mg of this compound and dissolve it in 10.0 mL of methanol to obtain a concentration of 100 µg/mL.
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution 1:100 with 50:50 (v/v) acetonitrile/water to obtain a final concentration of 1.0 µg/mL.
Analyte Stock Solution (Analyte Stock): Accurately weigh 1.0 mg of Desdiacetyl-8-oxo famciclovir and dissolve it in 10.0 mL of methanol to obtain a concentration of 100 µg/mL.
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Analyte Stock solution into a solution containing the famciclovir drug substance at a known concentration (e.g., 1 mg/mL) and a constant amount of the IS Working solution. The final concentrations of Desdiacetyl-8-oxo famciclovir should bracket the expected impurity levels (e.g., 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL).
Sample Preparation
Famciclovir Drug Product (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of famciclovir into a 100-mL volumetric flask.
-
Add approximately 70 mL of 50:50 (v/v) acetonitrile/water and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Mix well and filter a portion of the solution through a 0.22 µm syringe filter.
-
Transfer 1.0 mL of the filtered solution to an autosampler vial and add 10 µL of the IS Working solution.
HPLC-MS Method
HPLC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Conditions (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Famciclovir | 322.2 | 176.1 | 50 | 25 |
| Desdiacetyl-8-oxo famciclovir | 254.1 | 152.1 | 50 | 20 |
| This compound | 258.1 | 156.1 | 50 | 20 |
Data Presentation
Table 2: Quantification of Desdiacetyl-8-oxo famciclovir in Famciclovir Drug Product Batches
| Batch Number | Desdiacetyl-8-oxo famciclovir (µg/g of Famciclovir) | % w/w of Desdiacetyl-8-oxo famciclovir |
| A | 150 | 0.015% |
| B | 180 | 0.018% |
| C | 120 | 0.012% |
Table 3: Method Validation Summary
| Parameter | Result | Acceptance Criteria (based on ICH guidelines) |
| Linearity (r²) | > 0.999 | ≥ 0.99 |
| LOD | 0.01 µg/mL | Reportable |
| LOQ | 0.05 µg/mL | Sufficiently low for intended purpose |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (% RSD) | < 5% | ≤ 15% |
Visualizations
Caption: Metabolic and Degradation Pathway of Famciclovir.
Caption: Experimental Workflow for Impurity Profiling.
Conclusion
The described HPLC-MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the impurity profiling of famciclovir drug products. This methodology is suitable for routine quality control analysis and stability studies, ensuring that famciclovir products meet the stringent purity requirements set by regulatory authorities. The use of a stable isotope-labeled internal standard significantly enhances the reliability of the quantitative results, making this method a valuable tool for pharmaceutical development and manufacturing.
References
Application Note & Protocol: Custom Synthesis of Deuterated Famciclovir Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the custom synthesis, purification, and analysis of deuterated metabolites of famciclovir. Famciclovir is an antiviral prodrug that is rapidly metabolized to the active compound, penciclovir.[1] Deuterium labeling of drug molecules is a strategic approach to modify their metabolic profiles, potentially enhancing pharmacokinetic properties through the kinetic isotope effect.[2][] This application note outlines the metabolic pathway of famciclovir, the rationale for deuteration, and provides a comprehensive, step-by-step protocol for the synthesis of a deuterated analog of penciclovir. Methodologies for purification and characterization using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are also detailed.
Metabolic Pathway of Famciclovir
Famciclovir is an inactive prodrug that requires metabolic conversion to become active.[4] Following oral administration, it undergoes extensive first-pass metabolism. The primary metabolic pathway involves two key steps:
-
Deacetylation: The two acetyl groups on the famciclovir molecule are rapidly hydrolyzed to form the intermediate metabolite, 6-deoxypenciclovir.[5][6]
-
Oxidation: The 6-deoxy position of 6-deoxypenciclovir is then oxidized by aldehyde oxidase in the liver to form the active antiviral agent, penciclovir.[7][8]
Penciclovir is subsequently phosphorylated by viral thymidine kinase within infected cells to its active triphosphate form, which inhibits viral DNA polymerase and halts viral replication.[1][9]
Rationale for Deuteration
The strategic replacement of hydrogen with deuterium at specific molecular positions can slow down metabolic reactions involving the cleavage of that carbon-hydrogen bond, a phenomenon known as the deuterium kinetic isotope effect (DKIE).[10] By slowing the rate of metabolism, deuteration can lead to:
-
Increased Metabolic Stability: A longer drug half-life and duration of action.[10]
-
Improved Pharmacokinetic Profile: More consistent drug exposure and potentially less frequent dosing.[][10]
-
Reduced Formation of Toxic Metabolites: Altering metabolic pathways can decrease the production of unwanted byproducts.[10]
For famciclovir, deuteration of its metabolites could be used as internal standards for pharmacokinetic studies or to investigate the metabolic pathways in more detail.[11][12]
Experimental Workflow
The overall process for synthesizing and analyzing deuterated famciclovir metabolites involves several key stages, from the chemical synthesis of the deuterated analog to its final characterization and purity assessment.
Protocol: Synthesis of Penciclovir-d4
This protocol describes a plausible synthetic route for Penciclovir-d4, where four deuterium atoms are incorporated into the side chain. This method is adapted from known syntheses of penciclovir and general deuteration techniques.[13]
Materials:
-
N2-acetyl-7-benzylguanine
-
Deuterated side-chain precursor (e.g., a deuterated analog of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione)
-
Appropriate solvents (e.g., DMF, Methanol)
-
Catalysts and reagents for coupling and deprotection steps
-
Deuterium oxide (D₂O) for certain exchange reactions if applicable[11]
Procedure:
-
Step 1: Coupling Reaction.
-
In a nitrogen-purged reaction vessel, dissolve N2-acetyl-7-benzylguanine and the deuterated side-chain precursor in anhydrous DMF.
-
Add a suitable base (e.g., K₂CO₃) and catalyst.
-
Heat the reaction mixture under controlled temperature (e.g., 80-100 °C) for several hours until TLC or HPLC analysis indicates the completion of the reaction.
-
Cool the mixture, filter, and concentrate the solvent under reduced pressure.
-
-
Step 2: Transformation and Deprotection.
-
Dissolve the crude product from Step 1 in a suitable solvent system (e.g., methanol/water).
-
Perform necessary chemical transformations to convert the coupled product into the penciclovir backbone. This may involve reduction and hydrolysis steps.
-
Remove protecting groups (e.g., benzyl group via catalytic hydrogenation) to yield the final Penciclovir-d4 molecule.
-
-
Step 3: Purification.
-
Purify the crude Penciclovir-d4 using silica gel column chromatography.
-
Use a suitable mobile phase gradient (e.g., dichloromethane/methanol) to elute the product.
-
Collect fractions containing the desired product, identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent to yield the purified Penciclovir-d4.
-
Protocol: Analytical Characterization
5.1. HPLC Method for Purity and Quantification
This method is adapted from established HPLC protocols for famciclovir and its metabolites.[14][15]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: Isocratic mixture of methanol and a phosphate buffer (e.g., 50 mM dipotassium hydrogen phosphate, pH adjusted to 3.0).[15][16] A common ratio is 25:75 (v/v).[16]
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 20 µL.
-
Procedure: Dissolve a known amount of the synthesized Penciclovir-d4 in the mobile phase to prepare a standard solution. Inject into the HPLC system and record the chromatogram. Calculate purity based on the peak area percentage.
5.2. Mass Spectrometry (MS) for Isotopic Purity
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Procedure: Infuse a dilute solution of the synthesized Penciclovir-d4 into the mass spectrometer. Acquire the high-resolution mass spectrum.
-
Analysis: Compare the observed m/z value with the theoretical exact mass of Penciclovir-d4. The mass shift compared to non-deuterated penciclovir will confirm the incorporation of deuterium. The isotopic distribution pattern can be used to assess the level of deuteration.
5.3. NMR Spectroscopy for Structural Confirmation
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis:
-
¹H NMR: Confirm the absence or significant reduction of signals corresponding to the positions where deuterium was incorporated.
-
²H NMR: Observe signals at the chemical shifts corresponding to the sites of deuteration, providing direct evidence of successful labeling.[11]
-
¹³C NMR: Analyze shifts and coupling patterns to further confirm the structure.
-
Data Presentation
The following tables present illustrative quantitative data for a hypothetical synthesis of Penciclovir-d4.
Table 1: Synthesis Yield and Purity
| Parameter | Result (Illustrative) | Method |
|---|---|---|
| Reaction Yield | 65% | Gravimetric |
| Chemical Purity | >99.0% | HPLC-UV[14][15] |
| Isotopic Purity | 98.5% D₄ | HRMS |
| Appearance | White to off-white solid | Visual |
Table 2: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
|---|---|---|
| Penciclovir-d4 | 12.5 | 99.2% |
| Impurity 1 | 8.2 | 0.5% |
| Impurity 2 | 14.1 | 0.3% |
Conditions as described in section 5.1.
Table 3: Mass Spectrometry Results
| Compound | Theoretical Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Mass Error (ppm) |
|---|---|---|---|
| Penciclovir (C₁₀H₁₅N₅O₃) | 254.1248 | 254.1251 | +1.2 |
| Penciclovir-d4 (C₁₀H₁₁D₄N₅O₃) | 258.1500 | 258.1503 | +1.1 |
Conclusion
This application note provides a comprehensive framework for the custom synthesis and analysis of deuterated famciclovir metabolites. The detailed protocols for synthesis, purification, and characterization are designed to guide researchers in producing high-purity, well-characterized deuterated compounds for use in metabolic studies, as analytical standards, or for exploring the therapeutic potential of deuterated drugs. The successful synthesis and analysis of these compounds rely on a combination of robust synthetic chemistry and precise analytical techniques.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Famciclovir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]
- 12. hwb.gov.in [hwb.gov.in]
- 13. Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. Stability-indicating methods for the determination of famciclovir in the presence of its alkaline-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Stability of Desdiacetyl-8-oxo famciclovir-d4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desdiacetyl-8-oxo famciclovir-d4 is the deuterated form of an oxidative metabolite of famciclovir, a prodrug of the antiviral agent penciclovir. Due to its structural similarity to the analyte and its distinct mass, it is an ideal internal standard (IS) for bioanalytical methods used in pharmacokinetic and toxicokinetic studies. The stability of the internal standard in biological matrices is crucial for the accuracy and reliability of these assays.[1] This document provides a detailed protocol for assessing the stability of this compound in various biological matrices, adhering to the guidelines set forth by regulatory agencies such as the FDA and EMA.[2][3][4]
The protocol outlines procedures for evaluating freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. The methodologies are based on established principles of bioanalytical method validation and forced degradation studies, which help in understanding the intrinsic stability of a molecule.[5][6][7]
Analytical Methodology Overview
The stability of this compound is assessed by analyzing its concentration in a biological matrix after subjecting it to various storage and handling conditions. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is typically employed for the quantification of the analyte and its deuterated internal standard.[8][9]
Key components of the analytical method include:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction are common techniques to extract the analyte and internal standard from the biological matrix.
-
Chromatographic Separation: A reversed-phase C18 column is often used to achieve separation from endogenous matrix components.[5][10][11]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of this compound.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or a mixture of methanol and water) to achieve a final concentration of 1 mg/mL.[9] Store the stock solution at -20°C or below.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water). These solutions will be used to spike the biological matrix.
Stability Testing in Biological Matrices
The stability of this compound should be evaluated in the same biological matrices as the study samples (e.g., human plasma, serum, urine).
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
3.2.1. Freeze-Thaw Stability
-
Spike the biological matrix with this compound at low and high concentrations.
-
Divide the samples into aliquots.
-
Store the aliquots at the intended long-term storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of cycles (typically 3-5).
-
After the final thaw, process the samples and analyze them alongside freshly prepared calibration standards and quality control (QC) samples.
3.2.2. Short-Term (Bench-Top) Stability
-
Spike the biological matrix with this compound at low and high concentrations.
-
Place the samples on the laboratory bench at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
3.2.3. Long-Term Stability
-
Spike the biological matrix with this compound at low and high concentrations.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -70°C) for a period equal to or longer than the duration of the clinical or preclinical study.
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve the samples, thaw them, and analyze them.
3.2.4. Post-Preparative Stability
-
Extract this compound from the spiked biological matrix.
-
Store the processed samples in the autosampler at a specified temperature (e.g., 4°C) for a duration that exceeds the expected run time of the analytical batch.
-
Analyze the samples and compare the results to the initial analysis.
Data Presentation and Acceptance Criteria
The stability of this compound is determined by comparing the mean concentration of the stability samples against the mean concentration of freshly prepared comparison samples. The results should be presented in a clear and concise tabular format.
Acceptance Criteria (based on FDA and EMA guidelines): [3][12] The mean concentration of the stability samples at each level should be within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Concentration (ng/mL) | Number of Cycles | Mean Measured Concentration (ng/mL) | % Nominal |
| Low QC | 3 | ||
| High QC | 3 | ||
| Low QC | 5 | ||
| High QC | 5 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Concentration (ng/mL) | Duration (hours) | Mean Measured Concentration (ng/mL) | % Nominal |
| Low QC | 4 | ||
| High QC | 4 | ||
| Low QC | 8 | ||
| High QC | 8 | ||
| Low QC | 24 | ||
| High QC | 24 |
Table 3: Long-Term Stability of this compound in Human Plasma at -70°C
| Concentration (ng/mL) | Storage Duration (months) | Mean Measured Concentration (ng/mL) | % Nominal |
| Low QC | 1 | ||
| High QC | 1 | ||
| Low QC | 3 | ||
| High QC | 3 | ||
| Low QC | 6 | ||
| High QC | 6 | ||
| Low QC | 12 | ||
| High QC | 12 |
Table 4: Post-Preparative Stability of this compound in Processed Samples at 4°C
| Concentration (ng/mL) | Duration (hours) | Mean Measured Concentration (ng/mL) | % Nominal |
| Low QC | 24 | ||
| High QC | 24 | ||
| Low QC | 48 | ||
| High QC | 48 |
Forced Degradation Studies
Forced degradation studies can be performed on the this compound stock solution to understand its degradation pathways under stress conditions. This information is valuable for developing a stability-indicating analytical method.[5][6][13]
Logical Relationship of Stability Assessments
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? | Semantic Scholar [semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Stability-indicating methods for the determination of famciclovir in the presence of its alkaline-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. impactfactor.org [impactfactor.org]
Application Notes and Protocols: Desdiacetyl-8-oxo famciclovir-d4 in Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally administered prodrug that is extensively metabolized to the active antiviral agent, penciclovir.[1][2][3] This bioactivation is a two-step process involving hydrolysis of the diacetyl ester groups followed by oxidation. The oxidation of the intermediate, 6-deoxypenciclovir, is primarily catalyzed by aldehyde oxidase (AO) in the liver.[1][4][5] While the main product of this oxidation is the active penciclovir (the 6-oxo metabolite), minor metabolites such as 8-oxo- and 6,8-dioxo-metabolites are also formed.[5][6]
Desdiacetyl-8-oxo famciclovir-d4 is a stable, isotopically labeled form of the 8-oxo metabolite of famciclovir. Its primary application in drug interaction studies is as an internal standard for the accurate quantification of the unlabeled Desdiacetyl-8-oxo famciclovir metabolite in various biological matrices. Monitoring the formation of this minor metabolite can provide insights into the activity of aldehyde oxidase and its potential modulation by co-administered drugs. Understanding such interactions is crucial for predicting potential drug-drug interactions (DDIs).
Key Applications
-
Internal Standard for Bioanalytical Methods: The deuterated standard allows for precise and accurate quantification of the 8-oxo metabolite of famciclovir by mass spectrometry-based methods (e.g., LC-MS/MS), correcting for matrix effects and variability in sample processing.
-
Aldehyde Oxidase Activity Marker: The formation of the 8-oxo metabolite can be used as a probe to assess the in vitro and in vivo activity of aldehyde oxidase.
-
Drug-Drug Interaction (DDI) Studies: Investigating the effect of investigational drugs on the formation of the 8-oxo metabolite from famciclovir can help identify potential inhibitors or inducers of aldehyde oxidase.
Experimental Protocols
In Vitro Assessment of Aldehyde Oxidase Inhibition using Human Liver Cytosol
This protocol describes a typical in vitro experiment to evaluate the potential of a test compound to inhibit the aldehyde oxidase-mediated metabolism of famciclovir.
Materials:
-
Desdiacetyl-famciclovir (substrate)
-
This compound (internal standard)
-
Human liver cytosol (pooled)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., menadione or raloxifene)[1][7]
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Experimental Workflow:
Caption: In vitro experimental workflow for assessing AO inhibition.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Desdiacetyl-famciclovir in a suitable solvent (e.g., DMSO).
-
Prepare a series of working solutions of the test compound and the positive control inhibitor at various concentrations.
-
Prepare the internal standard (this compound) in cold acetonitrile (quenching solution).
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the human liver cytosol with the test compound or positive control at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the substrate, Desdiacetyl-famciclovir. The final substrate concentration should be close to its Km value if known, to ensure sensitivity to competitive inhibition.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a volume of the cold acetonitrile solution containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the formed Desdiacetyl-8-oxo famciclovir and the internal standard, this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Data Presentation
Quantitative data from drug interaction studies should be summarized in clear and concise tables.
Table 1: IC50 Values for Aldehyde Oxidase Inhibition
| Compound | IC50 (µM) |
| Test Compound A | [Insert Value] |
| Test Compound B | [Insert Value] |
| Menadione (Positive Control) | 7[1] |
| Isovanillin (Positive Control) | 15[1] |
Table 2: Kinetic Parameters of Desdiacetyl-famciclovir Oxidation
| Parameter | Value |
| Km (µM) | 115 ± 23[1] |
| Vmax (pmol/min/mg protein) | [Insert Value] |
Metabolic Pathway of Famciclovir
The following diagram illustrates the metabolic activation of famciclovir to penciclovir and the formation of the 8-oxo metabolite.
References
- 1. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. | Semantic Scholar [semanticscholar.org]
- 5. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reference.medscape.com [reference.medscape.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Desdiacetyl-8-oxo famciclovir-d4 LC-MS Signal Intensity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the LC-MS signal intensity of Desdiacetyl-8-oxo famciclovir-d4.
Troubleshooting Guides
Low signal intensity for your deuterated internal standard can be a significant hurdle in quantitative bioanalysis. This guide provides a systematic approach to identifying and resolving common issues.
Issue: Weak or No Signal for this compound
A diminished or absent signal for your stable isotope-labeled (SIL) internal standard can arise from various factors, spanning from initial sample handling to the final MS detection.
Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low LC-MS signal intensity.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: My signal for this compound is low. Could my sample preparation method be the cause?
A1: Yes, sample preparation is a critical step that significantly impacts signal intensity. Low recovery can occur due to:
-
Suboptimal Extraction: The efficiency of your extraction method (e.g., protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)) may be low for this specific analyte.
-
Analyte Degradation: Famciclovir and its metabolites can be susceptible to degradation under certain pH or temperature conditions.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of your analyte.[1]
Troubleshooting Steps:
-
Optimize Extraction: If using protein precipitation with acetonitrile, consider other organic solvents or a combination. For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase. For SPE, ensure the sorbent chemistry is appropriate for the polarity of Desdiacetyl-8-oxo famciclovir.
-
Assess Analyte Stability: Perform stability tests at various temperatures and pH levels to ensure the analyte is not degrading during sample processing and storage.
-
Mitigate Matrix Effects: Diluting the sample extract can sometimes reduce matrix effects. More effective sample cleanup using SPE is highly recommended to remove interfering components.
| Sample Preparation Method | Typical Recovery for Penciclovir | Key Considerations |
| Protein Precipitation (PPT) | 75-90% | Fast and simple, but may result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 80-95% | More selective than PPT, requires optimization of solvent and pH. |
| Solid-Phase Extraction (SPE) | >90% | Provides the cleanest extracts, minimizing matrix effects and potentially increasing concentration. |
Note: The recovery data is based on published methods for penciclovir, the active metabolite of famciclovir, and should be considered as a starting point for the optimization of this compound extraction.
Liquid Chromatography
Q2: How can I optimize my LC conditions to improve signal intensity?
A2: Chromatographic conditions directly influence analyte ionization and peak shape, both of which affect signal intensity.
Troubleshooting Steps:
-
Mobile Phase Composition: The pH of the mobile phase is crucial for the ionization of purine-based compounds like famciclovir metabolites.
-
Positive Ion Mode (ESI+): Acidic mobile phases enhance protonation. Start with 0.1% formic acid in both water and the organic solvent (acetonitrile or methanol).
-
Mobile Phase Additives: Ammonium formate or ammonium acetate (typically 5-10 mM) can improve peak shape and ionization efficiency.
-
-
Column Chemistry: A C18 column is a common starting point for the analysis of famciclovir and its metabolites. If peak shape is poor (e.g., tailing), consider a column with end-capping or a different stationary phase.
-
Flow Rate: Lower flow rates (e.g., 0.2-0.4 mL/min) can sometimes lead to better ionization efficiency in the ESI source.
-
Carryover: If you observe the signal in blank injections following a high concentration sample, optimize the needle wash procedure in your autosampler. Use a strong solvent in the wash solution.[2]
| Parameter | Recommendation for ESI+ | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Ammonium Formate | Promotes protonation of the analyte. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Column | C18, 2.1-3.0 mm ID, <3 µm particle size | Provides good retention and resolution for compounds of this polarity. |
Mass Spectrometry
Q3: What are the key MS parameters to optimize for this compound?
A3: Proper optimization of the mass spectrometer settings is essential for maximizing signal intensity.
Troubleshooting Steps:
-
Ionization Source Parameters:
-
Capillary Voltage: Optimize by infusing a standard solution and adjusting the voltage to achieve the maximum stable signal.
-
Gas Flows (Nebulizer and Drying Gas): These are critical for desolvation. Higher aqueous mobile phase compositions generally require higher gas flows and temperatures.
-
Source Temperature: Adjust to ensure efficient desolvation without causing thermal degradation of the analyte.
-
-
MRM Transition Optimization:
-
Precursor Ion: For this compound, the protonated molecule [M+H]+ should be selected as the precursor ion.
-
Product Ions: Infuse the analyte and perform a product ion scan to identify the most abundant and stable fragment ions.
-
Collision Energy (CE) and Cell Exit Potential (CXP): Optimize these parameters for each MRM transition to maximize the intensity of the product ions.
-
Proposed Fragmentation Pathway for Desdiacetyl-8-oxo famciclovir
Caption: A plausible fragmentation pathway for Desdiacetyl-8-oxo famciclovir in ESI+.
Experimental Protocols
Proposed Starting Method for LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a recommended starting point and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma, add the working solution of this compound. Vortex and load onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusion of the analytical standard |
Workflow for Method Development
References
Technical Support Center: Resolving Chromatographic Co-elution of Famciclovir and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the chromatographic co-elution of famciclovir and its metabolites.
Troubleshooting Guide
This guide provides a systematic approach to resolving common co-elution issues encountered during the HPLC analysis of famciclovir.
Issue: Poor resolution between famciclovir and its active metabolite, penciclovir.
Possible Causes and Solutions:
-
Inadequate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating these two closely related compounds.
-
Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A slight decrease in the organic phase concentration can increase the retention time of both compounds, potentially improving resolution. Modifying the pH of the aqueous buffer can also alter the ionization state of the analytes and improve separation.[1][2]
-
-
Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for famciclovir and penciclovir.
-
Solution: Switch to a column with a different stationary phase chemistry. If a standard C18 column is being used, consider a C8, phenyl-hexyl, or a polar-embedded column to introduce different separation mechanisms.
-
-
Suboptimal Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, affecting peak shape and resolution.
-
Solution: Experiment with adjusting the column temperature. An increase in temperature can sometimes improve peak efficiency and resolution, but the effect can be compound-specific.
-
Issue: Co-elution of famciclovir with process impurities or degradation products.
Famciclovir can have several process-related impurities and degradation products, such as 6-chloro famciclovir, propionyl famciclovir, and various monoacetylated species.[3][4]
Possible Causes and Solutions:
-
Isocratic Elution is Insufficient: An isocratic mobile phase may not have the resolving power to separate a complex mixture of famciclovir and its structurally similar impurities.
-
Solution: Develop a gradient elution method. A gradient allows for a gradual increase in the organic solvent concentration, which can effectively separate compounds with a wider range of polarities.[5]
-
-
Incorrect Wavelength Detection: The selected UV detection wavelength may not be optimal for distinguishing between famciclovir and a co-eluting impurity.
-
Solution: Utilize a photodiode array (PDA) detector to examine the UV spectra of the co-eluting peaks. If the spectra are different, selecting a wavelength where the absorbance of one compound is maximized while the other is minimized can help in quantification. Different wavelengths are often used for the analysis of famciclovir and its related substances.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of famciclovir that I should be aware of during chromatographic analysis?
A1: The primary and active metabolite of famciclovir is penciclovir . Famciclovir is a prodrug that is rapidly converted to penciclovir in the body.[6][7] Other significant metabolites and related substances that can be present include 6-deoxypenciclovir , monoacetylated penciclovir , and 6-oxo-famciclovir .[3][8][9] It is crucial to ensure your analytical method can resolve famciclovir from these compounds, especially penciclovir.
Q2: My chromatogram shows a peak that is tailing and merging with the famciclovir peak. How can I confirm if it's a co-eluting metabolite or an instrumental issue?
A2: First, ensure your HPLC system is functioning optimally. Check for extra-column volume, ensure the column is not degraded, and verify a consistent flow rate. If the system is working correctly, the peak shape issue is likely due to a co-eluting compound. To confirm this, a peak purity analysis using a PDA detector can be invaluable. If the UV spectra across the peak are not identical, it indicates the presence of more than one compound.
Q3: Can I use the same HPLC method for analyzing famciclovir in both bulk drug substance and in a formulated product?
A3: While the core principles of the method will be the same, you may need to introduce a sample preparation step to remove excipients from the formulated product, as these can interfere with the chromatography. The method should be validated for the specific matrix to ensure accuracy and precision. Stability-indicating methods are designed to separate the drug peak from degradation products and excipients.[1]
Q4: What are typical starting conditions for developing a separation method for famciclovir and its metabolites?
A4: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate buffer (pH adjusted to around 3.0-6.0) and an organic modifier like acetonitrile or methanol.[1][2][5] A gradient elution is often necessary to achieve a good separation of all related substances. Detection is typically performed using UV at wavelengths around 220 nm for related substances and 305 nm for famciclovir itself.[5]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Famciclovir and its Degradation Products[1]
-
Column: C18, 250 mm x 4.6 mm, 5-µm particle size.
-
Mobile Phase: Methanol and 0.01 M KH2PO4 buffer (pH 3.0, adjusted with ortho phosphoric acid) in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 242 nm.
-
Temperature: Ambient.
Protocol 2: Gradient RP-HPLC Method for Famciclovir and Related Substances[6]
-
Column: Inertsil ODS 3V, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.01 M potassium dihydrogen orthophosphate buffer (pH 6.0) and methanol (80:20 v/v).
-
Mobile Phase B: 0.01 M potassium dihydrogen orthophosphate buffer (pH 6.0) and methanol (20:80 v/v).
-
Gradient Program:
-
0-15 min: 5% to 30% B
-
15-25 min: 30% to 50% B
-
25-45 min: 50% to 60% B
-
45-55 min: 60% to 5% B
-
55-60 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
Data Presentation
Table 1: Example Chromatographic Parameters for Famciclovir and Related Compounds
| Compound | Retention Time (min) - Method 1 | Relative Retention Time - Method 2 |
| Famciclovir Related Compound A | - | ~0.2 |
| Famciclovir Related Compound B | - | ~0.5 |
| Famciclovir | 7.18 | 1.0 |
| 6-Chloro famciclovir | - | ~1.32 |
| Propionyl famciclovir | - | ~1.35 |
Data is compiled from representative methods and may vary based on specific instrumentation and conditions.[1]
Visualizations
Caption: Metabolic pathway of famciclovir.
Caption: Troubleshooting workflow for co-elution.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Stability-indicating methods for the determination of famciclovir in the presence of its alkaline-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 8. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Desdiacetyl-8-oxo famciclovir-d4 stability issues in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with Desdiacetyl-8-oxo famciclovir-d4 in solution. The following information is curated to assist in troubleshooting and ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a deuterated analog of a metabolite of the antiviral drug famciclovir. Famciclovir is a prodrug that is converted in the body to the active compound penciclovir. Along the metabolic pathway, various intermediates and side products are formed, including 8-oxo metabolites. The "desdiacetyl" indicates the removal of two acetyl groups. The "-d4" signifies that four hydrogen atoms in the molecule have been replaced by deuterium.
Q2: What are the primary degradation pathways for 8-oxo-purine derivatives like this compound?
-
Oxidation: The 8-oxo-guanine moiety is susceptible to further oxidation, which can lead to the formation of various degradation products.
-
Hydrolysis: The glycosidic bond connecting the purine base to the sugar-like side chain can be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation.
Q3: How does deuterium labeling affect the stability of the molecule?
A3: Deuterium labeling at non-labile positions generally has a minimal impact on the chemical stability of a molecule under typical analytical conditions. The primary benefit of deuteration is to increase the metabolic stability in biological systems due to the kinetic isotope effect. However, if the deuterium atoms are located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen), they can undergo H/D back-exchange with protic solvents (like water or methanol), which can compromise its use as an internal standard in mass spectrometry. The position of the d4 label in your specific batch of this compound should be confirmed to assess this risk.
Q4: What are the ideal storage conditions for this compound solutions?
A4: To ensure long-term stability, stock solutions of this compound should be stored at -20°C or preferably -80°C in a tightly sealed container, protected from light. For short-term storage of working solutions, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles. It is advisable to prepare fresh working solutions from a stock solution for each experiment.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the handling and analysis of this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no signal of the analyte in LC-MS analysis. | 1. Degradation of the compound in the prepared solution. 2. Suboptimal LC-MS conditions. 3. Adsorption to container surfaces. | 1. Prepare fresh solutions in a recommended solvent (e.g., DMSO, acetonitrile, or methanol). 2. Verify the stability of the compound in your analytical mobile phase. 3. Optimize MS parameters (e.g., ionization source, collision energy). 4. Use low-adsorption vials (e.g., polypropylene or silanized glass). |
| Inconsistent or drifting analytical results over time. | 1. Ongoing degradation of the analyte in the autosampler. 2. H/D back-exchange if deuterium labels are in labile positions. 3. Changes in mobile phase composition. | 1. Keep the autosampler temperature low (e.g., 4°C). 2. Limit the time solutions are kept in the autosampler. 3. If H/D exchange is suspected, consult the manufacturer's information on the label positions. Consider using a non-aqueous solvent for storage if compatible with your workflow. 4. Prepare fresh mobile phase daily. |
| Appearance of unexpected peaks in the chromatogram. | 1. Presence of degradation products. 2. Impurities in the reference standard. 3. Contamination of the solvent or LC-MS system. | 1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Check the certificate of analysis for the purity of the standard. 3. Run a blank injection of the solvent to check for contamination. |
Data Presentation
The following table provides illustrative data on the stability of a hypothetical 8-oxo-purine derivative under various conditions. This is intended as an example for how to present stability data.
| Condition | Solvent | Temperature | Time | % Remaining (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | 65% |
| Base Hydrolysis | 0.1 M NaOH | 25°C | 24 h | 80% |
| Oxidative | 3% H₂O₂ | 25°C | 24 h | 50% |
| Photolytic | UV light (254 nm) | 25°C | 4 h | 75% |
| Thermal | - | 60°C | 7 days | 90% |
Experimental Protocols
Protocol 1: Assessment of Solution Stability
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., DMSO).
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in the test solvent (e.g., mobile phase, plasma, buffer).
-
Storage Conditions: Aliquot the working solution into separate vials for each time point and store under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light.
-
Time Points: Analyze the samples at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Quantify the concentration of this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products of this compound under stress conditions.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in various stress media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Photolytic: Expose a solution in a quartz cuvette to a UV lamp (254 nm).
-
Thermal: Heat a solution at 60°C.
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples by LC-MS/MS. Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products.
Visualizations
Caption: Metabolic pathway of famciclovir leading to the formation of key metabolites.
Caption: A logical workflow for troubleshooting stability issues of this compound.
Technical Support Center: Troubleshooting Low Recovery of Desdiacetyl-8-oxo famciclovir-d4
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low recovery of Desdiacetyl-8-oxo famciclovir-d4 during sample extraction. This resource provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data interpretation aids to help you identify and resolve common issues in your bioanalytical workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that can lead to poor recovery of this compound.
Q1: What are the general causes of low recovery for a deuterated internal standard like this compound?
Low recovery of an internal standard can stem from several factors throughout the analytical process.[1][2] Key areas to investigate include:
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Suboptimal Extraction: The chosen solvent system or solid-phase extraction (SPE) sorbent may not be appropriate for the analyte's polarity. [1]
-
Analyte Instability: The compound may be degrading during sample collection, storage, or processing due to factors like pH, temperature, or light exposure.[1]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the analyte's signal during analysis.[3]
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Incomplete Elution: The analyte may be irreversibly binding to the SPE sorbent or not fully eluting from the extraction column.
-
Human Error: Inconsistent procedural steps, such as improper vortexing or inaccurate pipetting, can introduce variability.[3]
Q2: My recovery is consistently low when using a liquid-liquid extraction (LLE) protocol. What parameters should I optimize?
For LLE, the choice of extraction solvent and the sample's pH are critical. This compound (Molecular Formula: C10H11D4N5O3) is an oxidative metabolite of Famciclovir, suggesting it is a relatively polar molecule.[4][5]
-
Solvent Polarity: If you are using a non-polar solvent, consider switching to or adding a more polar solvent to improve the partitioning of the analyte into the organic phase. A mixture of solvents can sometimes enhance extraction efficiency.[1]
-
pH Adjustment: The charge state of the analyte can significantly impact its solubility in the extraction solvent. Experiment with adjusting the pH of the aqueous sample to suppress the ionization of the analyte, thereby making it more amenable to extraction into an organic solvent.
-
Emulsion Formation: Emulsions at the solvent interface can trap the analyte and lead to poor recovery. Using a different solvent system or centrifugation at higher speeds can help to break up emulsions. Adding a small amount of a different solvent, like acetonitrile, to the internal standard diluent can also help reduce emulsion formation.[6]
Q3: I am experiencing low recovery with my solid-phase extraction (SPE) method. What should I investigate?
SPE offers a high degree of selectivity but requires careful method development.[7] Here are key aspects to troubleshoot:
-
Sorbent Selection: The choice of SPE sorbent is crucial. For a polar metabolite like this compound, a reversed-phase sorbent (e.g., C8, C18) or a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent could be effective.[8] If the analyte is ionizable, a mixed-mode sorbent with both reversed-phase and ion-exchange properties might provide better retention and cleaner extracts.[8]
-
Sample Pre-treatment: Ensure your sample is properly pre-treated before loading onto the SPE cartridge. This may involve dilution to reduce viscosity, pH adjustment to ensure proper analyte retention, and filtration to remove particulates.[7]
-
Wash and Elution Solvents: The wash step is critical for removing matrix interferences without prematurely eluting the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent. If recovery is low, consider a stronger elution solvent or multiple elution steps.
-
Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution is important for ensuring proper interaction between the analyte and the sorbent.
Experimental Protocols
The following is a sample protocol for the extraction of this compound from human plasma using solid-phase extraction. This protocol should be optimized for your specific application.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
SPE cartridges (e.g., HLB, 30 mg)
-
Centrifuge
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
Data Presentation
The following table provides a hypothetical summary of recovery data under different extraction conditions to illustrate how to present your optimization results.
| Extraction Method | Solvent/Sorbent | pH | Average Recovery (%) | Standard Deviation (%) |
| LLE | Ethyl Acetate | 7.4 | 45.2 | 5.1 |
| LLE | Dichloromethane | 7.4 | 32.8 | 4.8 |
| LLE | Methyl-tert-butyl ether | 9.0 | 68.5 | 3.5 |
| SPE | C18 | 7.0 | 75.3 | 2.9 |
| SPE | HLB | 7.0 | 88.9 | 2.1 |
| SPE | MCX (Mixed-Mode) | 3.0 | 92.1 | 1.8 |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: A flowchart for troubleshooting low analyte recovery.
References
- 1. welchlab.com [welchlab.com]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Ion Suppression for Desdiacetyl-8-oxo famciclovir-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the bioanalysis of Desdiacetyl-8-oxo famciclovir-d4. Given that Desdiacetyl-8-oxo famciclovir is a metabolite of famciclovir and structurally similar to its active form, penciclovir, the guidance provided is based on established methods for penciclovir and related antiviral nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (like salts, lipids, or proteins) reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[3]
Q2: How can I determine if ion suppression is affecting my analysis?
A2: A common method to identify ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal of the analyte at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[4]
Q3: Why is a deuterated internal standard like this compound used, and can it completely eliminate ion suppression issues?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte of interest, it co-elutes and experiences similar degrees of ion suppression.[5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification. However, a SIL-IS compensates for suppression; it does not eliminate the underlying cause. Significant ion suppression can still lead to reduced sensitivity.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing ion suppression for this compound analysis.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A stepwise workflow for diagnosing and mitigating ion suppression.
Step 1: Evaluate Internal Standard Performance
-
Issue: Inconsistent internal standard (IS) response.
-
Action:
-
Ensure the purity and concentration of the this compound stock solution.
-
Verify that the IS is added consistently to all samples and standards.
-
Check for any degradation of the IS in the sample matrix or during storage.
-
Step 2: Optimize Sample Preparation
-
Issue: Significant ion suppression is observed, likely due to insufficient removal of matrix components.
-
Action:
-
Protein Precipitation (PPT): This is a simple and fast method, but may not provide the cleanest extracts.[6] Consider using acetonitrile or methanol for precipitation.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[7] The choice of solvent and pH adjustment are critical for efficient extraction.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte.[8] A variety of sorbents are available, and method development is required to find the optimal conditions.
-
Step 3: Optimize Chromatographic Conditions
-
Issue: The analyte co-elutes with a region of significant ion suppression.
-
Action:
-
Change the analytical column: Using a column with a different stationary phase (e.g., biphenyl instead of C18) can alter selectivity and separate the analyte from interfering components.[9]
-
Modify the mobile phase: Adjusting the organic solvent (methanol vs. acetonitrile) or the pH of the aqueous phase can change the retention behavior of the analyte and matrix components.
-
Adjust the gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
Step 4: Optimize Mass Spectrometer Parameters
-
Issue: Sub-optimal ionization of the analyte.
-
Action:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound.[9] Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression in some cases.
-
Ionization Polarity: Both positive and negative ionization modes should be evaluated. Negative ionization can sometimes be less prone to interference.[4]
-
Source Parameters: Optimize parameters such as capillary voltage, gas flows, and temperatures to maximize the analyte signal.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical recovery and matrix effects observed for penciclovir (a close analog of Desdiacetyl-8-oxo famciclovir) with different sample preparation methods.[9]
| Sample Preparation Method | Analyte | Extraction Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation | Penciclovir | > 83.3 | 76.3 - 93.6 | 67.6 - 87.7 |
| Solid-Phase Extraction | Penciclovir | 68.7 - 71.6 | Not explicitly reported, but generally lower matrix effects than PPT | Not explicitly reported |
Note: Lower "Matrix Effect (%)" values indicate less ion suppression. "Process Efficiency (%)" is a measure of the overall method performance, combining extraction recovery and matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation[6]
-
To 50 µL of plasma sample, add 150 µL of cold methanol containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)[8]
-
Condition the SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load 250 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Post-Column Infusion Experiment to Detect Ion Suppression
Caption: Experimental setup for a post-column infusion experiment.
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the assay.
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Using a syringe pump, continuously infuse the analyte solution into the mobile phase stream via a T-piece placed between the analytical column and the mass spectrometer ion source.
-
Once a stable baseline signal for the analyte is achieved, inject a blank, extracted matrix sample.
-
Monitor the analyte signal during the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of deuterated standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated standards considered the 'gold standard' for internal standards in mass spectrometry?
A1: Deuterated standards are stable isotopically labeled versions of the analyte of interest. They are considered ideal internal standards because their physical and chemical properties are very similar to the unlabeled analyte.[1] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[1][2] By introducing a known amount of the deuterated standard early in the sample preparation process, any loss of the analyte during subsequent steps is mirrored by a proportional loss of the standard.[2] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[2]
Q2: What are the most critical factors to consider when selecting a deuterated internal standard?
A2: When selecting a deuterated internal standard, the following factors are critical:
-
Isotopic Purity and Enrichment: The standard should have a high degree of deuteration (ideally ≥98% isotopic enrichment) to minimize signal overlap with the analyte.[3][4] The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration.[2][5]
-
Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule.[1] Avoid labeling on heteroatoms like -OH, -NH, or -SH, as these are prone to hydrogen-deuterium exchange with the solvent or matrix, which can lead to a loss of the isotopic label.[1][3]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk, where the isotopic cluster of the analyte interferes with the signal of the standard.[1]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects during ionization.[1][3]
Q3: What is the "isotope effect" and how can it impact my analysis?
A3: The isotope effect refers to the slight differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart due to the mass difference between hydrogen and deuterium.[6][7] In liquid chromatography, this can manifest as a chromatographic shift, where the deuterated standard elutes slightly earlier than the analyte.[3][6] While often minimal, this can be problematic if it leads to differential matrix effects, where the analyte and standard experience different levels of ion suppression or enhancement.[3]
Q4: How do I optimize the collision energy (CE) and declustering potential (DP) for my analyte and deuterated standard?
A4: Optimization of CE and DP is crucial for maximizing the signal of your specific analyte and standard. A systematic approach using direct infusion is recommended.[8] The declustering potential is optimized first to maximize the precursor ion signal, followed by the optimization of collision energy to maximize the product ion signal for each MRM transition.[8] It is important to perform this optimization for both the analyte and the deuterated internal standard.
Troubleshooting Guides
Below are common issues encountered during the use of deuterated standards in mass spectrometry, along with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Signal for the Internal Standard | 1. Incorrect concentration of the internal standard.[1] 2. Degradation of the standard during storage.[1] 3. Inefficient ionization of the standard.[1] 4. The instrument is not properly tuned or calibrated.[1] | 1. Verify the concentration of your working solution. 2. Check storage conditions and prepare a fresh stock solution.[1] 3. Optimize ionization source parameters for the standard.[1] 4. Perform instrument tuning and calibration.[1] |
| Inconsistent Analyte/Internal Standard Response Ratio | 1. Deuterium exchange with the solvent or matrix.[1] 2. Differential matrix effects due to chromatographic separation of analyte and standard.[1] 3. Isotopic interference from the analyte or background ions. | 1. Ensure the deuterated standard is labeled at stable positions. Avoid acidic or basic conditions if the label is labile.[1] 2. Adjust chromatographic conditions to achieve co-elution.[1] 3. Check for and subtract any contribution from the natural isotopic abundance of the analyte to the standard's signal.[1] |
| Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte | Isotope effect causing a slight difference in retention time.[1][3] | This is a known phenomenon. If the shift is small and consistent, it may not be an issue. For optimal correction of matrix effects, complete co-elution is ideal. Consider adjusting the mobile phase composition or gradient to minimize the separation.[1] Using a column with lower resolution can also help ensure the analyte and internal standard elute as a single peak.[3] |
| Quantification Results are Inaccurate or Biased | 1. Incorrect assessment of the deuterated standard's purity.[1] 2. Presence of unlabeled analyte in the deuterated standard stock.[1][5] 3. Different extraction recoveries between the analyte and the standard.[1] | 1. Verify the isotopic and chemical purity of the standard. 2. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[1] 3. Optimize the sample extraction procedure to ensure consistent recovery for both the analyte and the standard.[1] |
Experimental Protocols
Protocol 1: Assessment of Deuterated Standard Stability (Deuterium Exchange)
Objective: To determine if the deuterated internal standard is stable under the experimental conditions and not undergoing hydrogen-deuterium exchange.
Methodology:
-
Sample Preparation: Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) at the same concentration used in your analytical method.[1]
-
Incubation: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[1]
-
Analysis: Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.[1]
-
Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[1]
Protocol 2: Optimization of Mass Spectrometry Parameters (DP and CE)
Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for the analyte and its deuterated internal standard to maximize signal intensity for quantitative analysis.[8]
Methodology:
-
Infusion Setup: Prepare a solution of the analyte and the deuterated standard in a suitable solvent (e.g., mobile phase) and infuse it directly into the mass spectrometer at a constant flow rate.[6][8]
-
DP Optimization:
-
Set up a Multiple Reaction Monitoring (MRM) method using the precursor ion and a selected product ion.
-
Ramp the DP value across a relevant range (e.g., 20 V to 150 V) while monitoring the MRM transition intensity.[8]
-
The optimal DP is the voltage that produces the maximum signal intensity for the precursor ion.[8]
-
-
CE Optimization:
-
Using the optimized DP, create an experiment to optimize the CE for each MRM transition.
-
Ramp the CE value across a relevant range (e.g., 5 V to 50 V) for each transition.
-
The optimal CE is the voltage that produces the maximum signal intensity for the product ion.[8]
-
-
Repeat for Standard: Repeat the DP and CE optimization steps for the deuterated internal standard.
Visualizations
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical workflow for optimizing MS parameters for deuterated standards.
References
Technical Support Center: Synthesis of Desdiacetyl-8-oxo famciclovir-d4
Welcome to the technical support center for the synthesis of Desdiacetyl-8-oxo famciclovir-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Deuterium Incorporation | Incomplete deuteration of the starting material. | - Ensure the use of a highly deuterated solvent (e.g., D₂O, CD₃OD) in significant excess. - Increase reaction time or temperature for the deuteration step. - Consider using a stronger deuterating agent or a catalyst to facilitate H/D exchange. |
| Isotopic exchange with protic solvents during workup or purification. | - Use deuterated solvents for all workup and purification steps where possible. - Minimize exposure to atmospheric moisture. - Lyophilize the product from D₂O to remove any exchanged protons. | |
| Incomplete Oxidation to 8-oxo Product | Insufficient oxidizing agent or suboptimal reaction conditions. | - Increase the molar equivalent of the oxidizing agent (e.g., m-CPBA, Oxone®). - Optimize the reaction temperature and time; monitor the reaction progress by TLC or LC-MS. - Ensure the starting material is fully dissolved in the reaction solvent. |
| Steric hindrance at the C8 position of the purine ring. | - Consider using a smaller, more reactive oxidizing agent. - Explore alternative oxidation methods, such as photochemical or enzymatic oxidation. | |
| Formation of Side Products (e.g., N7-isomer) | Non-regioselective alkylation of the purine precursor. | - Use a protecting group strategy to block the N7 position before alkylation. - Optimize the reaction conditions (solvent, base, temperature) to favor N9 alkylation. - Employ a catalyst that promotes N9 selectivity. |
| Over-oxidation or degradation of the purine ring. | - Carefully control the amount of oxidizing agent and the reaction temperature. - Add the oxidizing agent portion-wise to maintain a low concentration. - Use a buffered reaction medium to control the pH. | |
| Difficulties in Purification | Co-elution of the desired product with starting materials or byproducts. | - Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18, phenyl-hexyl) and an optimized mobile phase. - Consider using a different purification technique, such as supercritical fluid chromatography (SFC) or crystallization. |
| Poor solubility of the product. | - Screen a variety of solvents and solvent mixtures for purification. - Modify the pH of the mobile phase in HPLC to improve solubility and peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
The two most critical steps are the regioselective introduction of the deuterated side chain at the N9 position of the purine ring and the subsequent selective oxidation at the C8 position. Failure to control regioselectivity can lead to the formation of the undesired N7-isomer, which can be difficult to separate from the final product. The oxidation step requires careful control to avoid over-oxidation and degradation of the molecule.
Q2: How can I confirm the position and extent of deuterium labeling?
The position and percentage of deuterium incorporation should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR and ¹³C NMR) and Mass Spectrometry (MS). In 'H NMR, the disappearance or reduction in the intensity of the signals corresponding to the deuterated positions will indicate successful labeling. High-resolution mass spectrometry can be used to determine the exact mass of the labeled compound, confirming the number of deuterium atoms incorporated.
Q3: What are the best practices for handling and storing deuterated compounds?
Deuterated compounds, especially those with exchangeable deuterium atoms, should be stored in a dry, inert atmosphere to prevent back-exchange with atmospheric moisture. It is advisable to store them in a desiccator or under an inert gas like argon or nitrogen. When handling, use anhydrous solvents and minimize exposure to air.
Q4: Can enzymatic methods be used for the oxidation step?
Yes, enzymatic oxidation can be a viable alternative to chemical methods. Enzymes like xanthine oxidase or aldehyde oxidase have been shown to catalyze the oxidation of purine derivatives to their 8-oxo counterparts.[1] This approach can offer higher selectivity and milder reaction conditions, potentially reducing the formation of side products.
Experimental Workflow and Methodologies
General Synthetic Strategy
The synthesis of this compound can be conceptualized in the following workflow.
Caption: General synthetic workflow for this compound.
Key Experimental Protocols
1. N9-Alkylation of a Purine Precursor with a Deuterated Side Chain
-
Objective: To couple the deuterated side chain to the N9 position of the purine ring.
-
Materials:
-
2-amino-6-chloropurine (or a suitable precursor)
-
Deuterated 4-(bromomethyl)butyl-d4 acetate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2-amino-6-chloropurine in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Add K₂CO₃ or Cs₂CO₃ to the solution and stir for 30 minutes at room temperature.
-
Add the deuterated 4-(bromomethyl)butyl-d4 acetate dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. C8-Oxidation of the Purine Ring
-
Objective: To introduce an oxo group at the C8 position of the purine ring.
-
Materials:
-
N9-alkylated purine derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or a suitable solvent mixture
-
-
Procedure:
-
Dissolve the N9-alkylated purine derivative in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA or Oxone® portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 8-oxo product.
-
Purify by HPLC or column chromatography.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to consider when troubleshooting common issues in the synthesis.
Caption: Troubleshooting logic for synthesis challenges.
References
Proper handling and storage of Desdiacetyl-8-oxo famciclovir-d4 reference material
This guide provides detailed information and troubleshooting advice for the proper handling, storage, and use of Desdiacetyl-8-oxo famciclovir-d4 reference material. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound reference material upon receipt?
A1: Upon receipt, the reference material should be stored in its original, tightly sealed vial in a refrigerator at 2-8°C.[1] It is crucial to protect the material from heat, moisture, and light.[2] For long-term storage, always adhere to the specific conditions provided on the manufacturer's certificate of analysis (CoA).
Q2: The reference material is a solid. How should I prepare a stock solution?
A2: To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[2] Use a calibrated analytical balance to accurately weigh the required amount of the solid.[3] Dissolve the material in a suitable solvent, such as DMSO or methanol, to a precise final concentration. It is recommended to use volumetric flasks for accurate volume measurements.
Q3: I observed that the reference material is not dissolving completely in my chosen solvent. What should I do?
A3: If you encounter solubility issues, you can try gentle warming or sonication for a short period (10-15 minutes) to aid dissolution.[4] If the compound still does not dissolve, you may need to consider a different solvent. Always start with common laboratory solvents like DMSO, methanol, or acetonitrile. Information on the solubility of the non-deuterated analogue, famciclovir, may provide some guidance.
Q4: Can I store the stock solution, and if so, under what conditions?
A4: Yes, stock solutions can typically be stored for short periods. For optimal stability, store the stock solution in a tightly sealed, light-protected (e.g., amber) vial at -20°C or -80°C.[4][5] Minimize freeze-thaw cycles by preparing smaller aliquots for daily use. The stability of the solution will depend on the solvent used and the storage conditions.
Q5: I am using this deuterated standard in an LC-MS/MS assay and see a small chromatographic shift between the analyte and the standard. Is this normal?
A5: A slight chromatographic separation between an analyte and its deuterated internal standard can sometimes occur.[6][7] This is known as the "isotope effect." While ideally they should co-elute, minor shifts are often manageable.[7] If the separation is significant and affects the accuracy of your quantification, you may need to adjust your chromatographic conditions, such as the mobile phase composition or gradient.[6]
Q6: My LC-MS/MS signal for the deuterated internal standard is decreasing over the course of a run. What could be the cause?
A6: A decreasing signal for the internal standard can be due to several factors.[6][8] These may include sample matrix effects leading to ion suppression, adsorption of the analyte to vials or tubing, or increasing contamination of the mass spectrometer's ion source.[6][7] Systematic troubleshooting of your sample preparation and LC-MS/MS system is recommended.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 2-Amino-7,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-8H-purin-8-one-d4 | [1] |
| Synonyms | BRL 48959-d4; 8-Oxo-6-deoxypenciclovir-d4 | [1][9] |
| Molecular Formula | C10H11D4N5O3 | [1][10] |
| Molecular Weight | 257.28 g/mol | [1][10] |
| Recommended Storage | 2-8°C (Refrigerator) | [1] |
| Appearance | Solid (Specific form may vary) | [11] |
| Solubility | Data not available. General recommendation is to test in common solvents such as DMSO, methanol, and acetonitrile. | [9] |
| Stability | Data not available. Store under recommended conditions and protect from light and moisture. | [9] |
Experimental Protocol: Preparation of Stock and Working Standards for LC-MS/MS
This protocol outlines the steps for preparing stock and working standard solutions of this compound for use as an internal standard in an LC-MS/MS analysis.
Materials:
-
This compound reference material
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated analytical balance
-
Micropipettes
-
HPLC-grade methanol or DMSO
-
Amber glass vials
Procedure:
-
Equilibration: Remove the vial containing the solid reference material from the refrigerator (2-8°C) and allow it to sit at room temperature for at least 30 minutes before opening. This prevents moisture condensation on the solid.[2]
-
Weighing: Accurately weigh a suitable amount of the solid (e.g., 1 mg) using an analytical balance. Record the exact weight.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Quantitatively transfer the weighed solid into a 1 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., methanol or DMSO) to dissolve the solid.
-
Vortex or sonicate briefly if necessary to ensure complete dissolution.[4]
-
Once dissolved, fill the flask to the 1 mL mark with the same solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution. This is your stock solution .
-
-
Intermediate and Working Standard Preparation:
-
Prepare an intermediate stock solution by diluting the primary stock solution. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase or a suitable solvent to get a 10 µg/mL solution.
-
From the intermediate stock solution, prepare the final working internal standard solution at the desired concentration for spiking into your samples. The final concentration will depend on the specifics of your analytical method.
-
-
Storage:
Visual Guides
Caption: Logical workflow for proper handling and storage.
Caption: Experimental workflow for standard preparation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 3. physiomckina.co.jp [physiomckina.co.jp]
- 4. Handling Your Analytical Reference Standards [restek.com]
- 5. eag.com [eag.com]
- 6. benchchem.com [benchchem.com]
- 7. chromforum.org [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Desdiacetyl-8-oxo famciclovir-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source fragmentation of Desdiacetyl-8-oxo famciclovir-d4 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a deuterium-labeled oxidative metabolite of Famciclovir, an antiviral prodrug. It is used as an internal standard in pharmacokinetic and metabolic studies.
Q2: What is in-source fragmentation (ISF) and why is it a problem?
In-source fragmentation is the unintended fragmentation of an analyte that occurs within the ion source of a mass spectrometer before the ions enter the mass analyzer.[1] This can lead to a decreased signal intensity of the precursor ion, making accurate quantification challenging. It can also lead to the misidentification of fragment ions as other analytes.
Q3: What are the primary causes of in-source fragmentation for a molecule like this compound?
The primary causes of ISF are typically high ion source temperatures and excessive voltages applied to the ion optics (such as declustering potential or fragmentor voltage).[1] These conditions can impart enough energy to the ions to cause them to fragment. The chemical structure of the analyte also plays a role; molecules with labile functional groups are more susceptible.
Q4: How does the deuterium labeling in this compound affect its fragmentation?
Deuterium labeling is unlikely to change the fragmentation pathways themselves. However, it can result in a slightly more stable molecule due to the kinetic isotope effect, which might marginally reduce fragmentation compared to its non-labeled counterpart under identical conditions. The primary purpose of the deuterium label is to shift the mass-to-charge ratio for use as an internal standard.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.
Problem: Low abundance of the precursor ion for this compound and high intensity of fragment ions.
Step 1: Optimization of Ion Source Parameters
High ion source temperatures and energetic collisions in the source are the most common culprits for ISF.[1] A systematic optimization of these parameters is the first line of defense.
-
Recommendation: Start with lower, more gentle source conditions and incrementally increase them to find a balance between ionization efficiency and fragmentation.
| Parameter | Initial Setting (Soft) | Typical Range | Rationale |
| Source Temperature | 300 °C | 300 - 500 °C | Lower temperatures reduce thermal degradation and fragmentation.[1] |
| Declustering Potential (DP) / Fragmentor Voltage | 40 V | 40 - 100 V | Lower voltages reduce the energy of collisions in the source region.[1] |
| Capillary Voltage | 1.3 kV | 1.0 - 3.0 kV | While less impactful on fragmentation, extremes can affect ion stability. |
| Nebulizer Gas Pressure | 30 psig | 30 - 60 psig | Affects droplet formation; optimization can lead to more stable ion generation. |
| Drying Gas Flow | 8 L/min | 5 - 12 L/min | Influences desolvation efficiency; should be optimized with source temperature. |
Step 2: Mobile Phase Modification
The composition of the mobile phase can influence the ionization efficiency and the stability of the generated ions.
-
Recommendation: Ensure the mobile phase is compatible with stable ion formation.
| Mobile Phase Component | Recommendation | Rationale |
| Acidic Additive | 0.1% Formic Acid | Promotes protonation for positive ion mode ESI, leading to stable [M+H]+ ions. |
| Organic Solvent | Acetonitrile or Methanol | Both are commonly used. Methanol is sometimes preferred in APCI mode. |
| Aqueous Buffer | Ammonium Formate (e.g., 10 mM) | Can help stabilize the spray and improve ionization efficiency. |
Step 3: Chromatographic Conditions
While not a direct cause of ISF, good chromatography ensures that the analyte enters the mass spectrometer in a sharp, concentrated band, which can improve the signal-to-noise ratio and make the effects of ISF less pronounced.
-
Recommendation: Use a column and gradient that provide good peak shape and resolution.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of organic solvent and ramp up. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of Famciclovir and its Metabolites
This protocol is a starting point for the analysis of this compound, adapted from methods used for famciclovir and similar antiviral drugs.[2]
-
Liquid Chromatography:
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 2% B for 0.3 min, increase to 25% B over 1.7 min, then increase to 75% B over 0.5 min, hold for 0.5 min, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Positive Ion Mode ESI):
-
Capillary Voltage: 1.3 kV
-
Desolvation Gas Flow and Temperature: 1000 L/h and 500°C
-
Source Temperature: 150°C
-
Cone Gas Flow: 50 L/h
-
MRM Transitions: To be determined based on the fragmentation of this compound. A probable precursor ion is m/z 258.1 ([M+H]+).
-
Visualizations
Caption: Troubleshooting logic for in-source fragmentation.
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
References
Technical Support Center: Quantifying Famciclovir Metabolites in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of famciclovir's active metabolite, penciclovir, in plasma samples.
Troubleshooting Guide
The following table outlines common problems, their potential causes, and recommended solutions to aid researchers in their experimental work.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient protein precipitation or solid-phase extraction (SPE). Analyte degradation during sample processing. | Optimize the protein precipitation solvent and volume. For SPE, evaluate different sorbents and elution solvents.[1][2] Ensure samples are kept on ice or at a controlled low temperature throughout the extraction process.[3] |
| High Variability in Results | Inconsistent sample preparation. Instability of the analyte or internal standard (IS) in the autosampler. Matrix effects affecting ionization efficiency. | Use a consistent and validated sample preparation protocol. Assess the autosampler stability of the processed samples. Employ a stable isotope-labeled internal standard (SIL-IS) if available to compensate for matrix effects.[4] Evaluate different sample cleanup techniques to minimize matrix components.[5][6] |
| Inaccurate Quantification | Ex vivo conversion of famciclovir to penciclovir after sample collection. Improper calibration curve preparation. Suboptimal internal standard selection. | Immediately process plasma samples after collection or store them at -80°C.[4] Use certified reference standards for calibration curve preparation. Select an internal standard that closely mimics the analyte's chromatographic and mass spectrometric behavior.[7][8] |
| Poor Peak Shape | Suboptimal chromatographic conditions (mobile phase, column). Sample solvent mismatch with the mobile phase. | Optimize the mobile phase composition and gradient. Ensure the final sample solvent is compatible with the initial mobile phase conditions.[5] |
| Signal Suppression or Enhancement | Co-eluting endogenous plasma components (matrix effects). | Modify the chromatographic method to separate the analyte from interfering matrix components. Use a more effective sample cleanup method, such as SPE.[1][6] A stable isotope-labeled internal standard is the preferred approach to mitigate matrix effects.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to handle plasma samples for famciclovir analysis with care?
Famciclovir is a prodrug that is rapidly converted to its active metabolite, penciclovir, in vivo.[9][10] There is a potential for ex vivo conversion in the collected plasma samples, which can lead to artificially inflated penciclovir concentrations. To minimize this, it is crucial to process blood samples promptly after collection and store plasma at appropriate low temperatures (e.g., -80°C) until analysis.
Q2: What are the key considerations for selecting an internal standard (IS) for penciclovir quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of penciclovir (e.g., penciclovir-d4).[4] A SIL-IS will have nearly identical chemical properties and chromatographic retention time to the analyte, allowing it to effectively compensate for variability in sample preparation and matrix effects.[8] If a SIL-IS is not available, a structural analog like acyclovir or ganciclovir can be used, but their ability to track the analyte's behavior may be less precise.[1][2][7][11]
Q3: How can I assess the stability of penciclovir in plasma samples?
Stability should be evaluated under various conditions that mimic the sample lifecycle in the laboratory. This includes:
-
Freeze-thaw stability: Assessing analyte stability after multiple freeze-thaw cycles.[3][7]
-
Short-term (bench-top) stability: Evaluating stability at room temperature for a period that reflects the sample processing time.[3]
-
Long-term stability: Determining stability at the intended storage temperature (e.g., -20°C or -80°C) over an extended period.[3][4][7]
-
Autosampler stability: Assessing the stability of the processed samples in the autosampler.
Q4: What are the common sample preparation techniques for penciclovir analysis in plasma?
The two most common techniques are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simpler and faster method where a solvent like methanol or acetonitrile is added to the plasma to precipitate proteins.[4][7] While efficient, it may result in a less clean extract and potentially more significant matrix effects.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample by using a sorbent to selectively retain the analyte while washing away interfering substances.[1][2] SPE is generally more effective at reducing matrix effects but is a more complex and time-consuming procedure.
Quantitative Data from Validated Methods
The following tables summarize typical quantitative parameters from published bioanalytical methods for penciclovir in human plasma.
Table 1: Linearity and Range of Quantification
| Analytical Method | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| HPLC-UV | 50.1 ng/mL | 7000.9 ng/mL | [11] |
| HPLC-UV | 0.1 µg/mL | 5.0 µg/mL | [7] |
| LC-MS/MS | 52.55 ng/mL | 6626.181 ng/mL | [2] |
| LC-MS/MS | 0.156 µmol/L | 120 µmol/L | [4][12] |
Table 2: Precision and Accuracy of Quantification
| Analytical Method | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | QC Low, Mid, High | 1.7 - 6.5% | 1.4 - 4.2% | 93 - 105% | [4][12] |
| LC-MS/MS | LLOQ, QC Low, Mid, High | Within assay variability limits as per FDA guidelines | Within assay variability limits as per FDA guidelines | Within assay variability limits as per FDA guidelines | [2] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of cold methanol (or acetonitrile) containing 1% formic acid to precipitate proteins.[4]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Plasma Sample Preparation by Solid-Phase Extraction (SPE)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
Aliquot 250 µL of plasma into a microcentrifuge tube.[2]
-
Add the internal standard.
-
Pre-treat the sample as required (e.g., acidification with formic acid).
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by equilibration with water.[1]
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with 5% ammonia).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is generally appropriate.[2]
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the analyte and internal standard.
Visualizations
Caption: Metabolic conversion of famciclovir to penciclovir.
Caption: Typical workflow for penciclovir quantification in plasma.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Development, Stability, and Pharmacokinetic Studies of Acyclovir-Loaded Topical Formulation in Spiked Rat Plasma [mdpi.com]
- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. academic.oup.com [academic.oup.com]
- 8. en.cmicgroup.com [en.cmicgroup.com]
- 9. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Cross-Validation: Featuring Desdiacetyl-8-oxo famciclovir-d4
In the rigorous landscape of drug development, the cross-validation of bioanalytical methods is a critical step to ensure data integrity and consistency, particularly when samples from a single study are analyzed at different laboratories or when a method is transferred. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of penciclovir, the active metabolite of famciclovir, in human plasma. We will explore a validated method utilizing a conventional internal standard, Acyclovir, and contrast it with a proposed superior method employing the stable isotope-labeled internal standard, Desdiacetyl-8-oxo famciclovir-d4 .
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer, thereby providing more accurate and precise results by compensating for matrix effects and variability in sample processing.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters of two distinct bioanalytical methods for penciclovir quantification. Method A represents a validated LC-MS/MS method using Acyclovir as the internal standard, with data compiled from published studies.[2][3] Method B illustrates the projected performance of a method optimized with this compound as the internal standard, reflecting the expected enhancements in precision, accuracy, and sensitivity.
Table 1: Comparison of Bioanalytical Method Performance for Penciclovir
| Parameter | Method A: Using Acyclovir as IS | Method B: Using this compound as IS (Projected) |
| Linearity Range | 50 - 10,000 ng/mL | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | 2.3 - 7.8% | < 5% |
| Inter-day Precision (%CV) | 3.7 - 7.5% | < 5% |
| Intra-day Accuracy (%RE) | 2.0 - 8.4% | ± 5% |
| Inter-day Accuracy (%RE) | 1.9 - 9.1% | ± 5% |
| Recovery | ~85% | > 95% |
| Matrix Effect | Potential for variability | Minimized |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in regulated bioanalysis.
Method A: LC-MS/MS with Acyclovir as Internal Standard
This protocol is based on established and validated methods for the determination of penciclovir in human plasma.[2][3]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Acyclovir internal standard working solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., Capcellpak MGII C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: 30% Methanol and 70% 10 mM Ammonium Formate in water (pH adjusted to 3.1 with formic acid).[2]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Penciclovir: m/z 254.0 -> 152.1
-
Acyclovir (IS): m/z 226.0 -> 152.1[2]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method B: Proposed LC-MS/MS with this compound as Internal Standard
This proposed method is designed for enhanced performance through the use of a stable isotope-labeled internal standard.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Pre-condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system for improved resolution and faster run times.
-
Column: C18 UHPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 45°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: High-sensitivity triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Penciclovir: m/z 254.0 -> 152.1
-
This compound (IS): Expected transition would be m/z [M+H]+ -> fragment ion (exact masses to be determined experimentally). A hypothetical transition could be m/z 258.0 -> 156.1, assuming a +4 Da shift.
-
-
Source Parameters: Optimized for the specific UHPLC flow rate and analytes.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the cross-validation of bioanalytical methods.
Caption: A generalized workflow for the bioanalytical quantification of drugs in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Desdiacetyl-8-oxo famciclovir-d4 with other internal standards for famciclovir
In the quantitative bioanalysis of the antiviral prodrug famciclovir, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations. This guide provides a comparative overview of Desdiacetyl-8-oxo famciclovir-d4 and other common internal standards used for the quantification of famciclovir and its active metabolite, penciclovir.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. For famciclovir analysis, a deuterated analog such as This compound is a theoretically superior choice. Desdiacetyl-8-oxo famciclovir is a metabolite of famciclovir, and the deuterated version (d4) contains four deuterium atoms, making it chemically identical to the endogenous metabolite but with a different mass.
Theoretical Advantages of this compound:
-
Co-elution: It is expected to co-elute with the unlabeled metabolite during chromatography, ensuring that both compounds experience the same matrix effects at the same time.
-
Similar Ionization Efficiency: The ionization efficiency in the mass spectrometer should be very similar to the analyte, providing the most accurate correction for variations in instrument response.
-
Reduced Variability: The use of a SIL-IS minimizes variability introduced during sample extraction and processing.
A Common Alternative: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative. For the analysis of penciclovir (the active metabolite of famciclovir), acyclovir has been successfully used as an internal standard in published bioanalytical methods. Acyclovir is another antiviral drug with a similar chemical structure to penciclovir.
However, it is important to note that structural analogs may not perfectly mimic the analyte's behavior, which can lead to less accurate correction for matrix effects and other sources of variability.
Performance Comparison
The following table summarizes the validation data for a published LC-MS/MS method for the quantification of penciclovir in human plasma using acyclovir as an internal standard[1]. This data can serve as a benchmark when evaluating other internal standards.
| Performance Metric | Acyclovir as Internal Standard for Penciclovir[1] |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Intra-day Precision (%CV) | 2.3 - 7.8% |
| Inter-day Precision (%CV) | 3.7 - 7.5% |
| Intra-day Accuracy (%RE) | 2.0 - 8.4% |
| Inter-day Accuracy (%RE) | 1.9 - 9.1% |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
Experimental Protocols
LC-MS/MS Method for Penciclovir using Acyclovir as an Internal Standard[1]
This protocol is based on the method developed by Lee et al. (2007) for the determination of penciclovir in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (acyclovir in 50% methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 Series HPLC
-
Column: Capcellpak MGII C18 (5 µm, 2.0 mm x 50 mm)
-
Mobile Phase: 30% methanol and 70% Milli-Q water containing 10 mM ammonium formate (adjusted to pH 3.1 with formic acid)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
MS System: Applied Biosystems Sciex API 3000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Monitored Transitions:
-
Penciclovir: m/z 254.0 -> 152.1
-
Acyclovir (IS): m/z 226.0 -> 152.1
-
Visualizations
The following diagrams illustrate the metabolic pathway of famciclovir and a typical experimental workflow for its bioanalysis.
Conclusion
For the highest accuracy and precision in the bioanalysis of famciclovir and its metabolites, a stable isotope-labeled internal standard is the preferred choice. This compound is a suitable SIL-IS for its corresponding unlabeled metabolite, and penciclovir-d4 would be ideal for the active moiety, penciclovir. When a SIL-IS is not feasible, a structural analog such as acyclovir can be used, provided the method is thoroughly validated to ensure it meets the required performance criteria. The choice of internal standard should be based on the specific requirements of the assay and the availability of reference materials.
References
Performance Under the Microscope: A Comparative Analysis of Desdiacetyl-8-oxo famciclovir-d4 and its Non-Deuterated Analogue
For Researchers, Scientists, and Drug Development Professionals
Famciclovir, a prodrug of the antiviral agent penciclovir, undergoes extensive metabolism to exert its therapeutic effect. A key step in this metabolic cascade is the oxidation of the purine ring system, a reaction catalyzed by aldehyde oxidase, which can lead to the formation of metabolites such as Desdiacetyl-8-oxo famciclovir.[1][2] The strategic replacement of hydrogen atoms with deuterium (d4) in this metabolite is anticipated to alter its metabolic fate, primarily through the deuterium kinetic isotope effect (KIE).[3][4]
The Deuterium Kinetic Isotope Effect: A Performance Modifier
The C-D bond is stronger than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed down when a deuterium atom is present at that position.[][6] For Desdiacetyl-8-oxo famciclovir, which is a product of oxidation by aldehyde oxidase, further metabolism may also be mediated by this or other enzymes. If a C-H bond cleavage is involved in the rate-determining step of its subsequent breakdown, the deuterated analogue is expected to exhibit enhanced metabolic stability.
This enhanced stability can translate to several potential performance advantages for Desdiacetyl-8-oxo famciclovir-d4, including a longer biological half-life, increased overall exposure (AUC), and potentially a more favorable pharmacokinetic profile.[][7]
Quantitative Data Summary
As no direct comparative experimental data is publicly available, the following table presents a hypothetical comparison based on the established principles of the deuterium kinetic isotope effect on drugs metabolized by aldehyde oxidase. These values are illustrative and would need to be confirmed by experimental studies.
| Parameter | Desdiacetyl-8-oxo famciclovir (Non-deuterated) | This compound | Expected Outcome of Deuteration |
| Metabolic Stability (in vitro) | |||
| Half-life (t½) in liver microsomes | Lower | Higher | Increased metabolic stability |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced rate of metabolism |
| Pharmacokinetics (in vivo) | |||
| Maximum Concentration (Cmax) | Variable | Potentially Higher | Dependent on absorption and clearance rates |
| Area Under the Curve (AUC) | Lower | Higher | Increased systemic exposure |
| Elimination Half-life (t½) | Shorter | Longer | Prolonged duration of action |
Experimental Protocols
To empirically determine the performance differences between this compound and its non-deuterated analogue, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of the deuterated and non-deuterated compounds in a controlled in vitro system.
Methodology:
-
Incubation: Incubate a known concentration of each compound (e.g., 1 µM) with liver microsomes (human, rat, or other species of interest) and a NADPH-regenerating system at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Calculation: Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study
Objective: To characterize and compare the pharmacokinetic profiles of the deuterated and non-deuterated compounds in a living organism.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dosing: Administer a single dose of each compound to separate groups of animals via a relevant route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood samples to obtain plasma and quantify the concentration of the compound and any major metabolites using LC-MS/MS.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the context of this comparison, the following diagrams illustrate the metabolic conversion of famciclovir and a typical workflow for an in vitro metabolic stability assay.
References
- 1. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Full Validation of Analytical Methods for Desdiacetyl-8-oxo famciclovir-d4
This guide provides a comprehensive comparison of two hypothetical analytical methods for the quantification of Desdiacetyl-8-oxo famciclovir-d4, a labeled oxidative metabolite of Famciclovir, in human plasma. The validation of these methods is based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] The aim is to present a framework for researchers, scientists, and drug development professionals to assess the performance of different analytical techniques.
This compound is a stable isotope-labeled internal standard essential for the accurate quantification of its unlabeled counterpart in biological matrices.[6][7][8] The validation of the analytical method is crucial to ensure the reliability, reproducibility, and accuracy of the data generated in pharmacokinetic and metabolic studies.[9][10][11]
Methodology Comparison
This guide compares two distinct analytical approaches:
-
Method A: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)
-
Method B: Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)
The following sections detail the experimental protocols and present the validation data for each method.
Experimental Protocols
Method A: HPLC-MS/MS
-
Sample Preparation: A 100 µL aliquot of human plasma was mixed with 20 µL of an internal standard working solution (Penciclovir-d4, 100 ng/mL). Protein precipitation was induced by adding 300 µL of acetonitrile. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C. The supernatant was transferred to an autosampler vial for analysis.
-
Chromatographic Conditions:
-
HPLC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: SCIEX Triple Quad 5500
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 258.3 → 154.2
-
Penciclovir-d4 (IS): m/z 258.1 → 152.1
-
-
Source Temperature: 550°C
-
Method B: UPLC-UV
-
Sample Preparation: A 200 µL aliquot of human plasma was mixed with 50 µL of internal standard working solution (Acyclovir, 1 µg/mL). A solid-phase extraction (SPE) was performed using a C18 cartridge. The cartridge was conditioned with methanol and water. The sample was loaded, washed with 5% methanol in water, and the analyte was eluted with acetonitrile. The eluate was evaporated to dryness and reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC H-Class
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 130 Å, 50 x 2.1 mm)
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (85:15, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 45°C
-
UV Detection Wavelength: 254 nm
-
Data Presentation: Validation Parameter Comparison
The following tables summarize the quantitative data from the validation of both analytical methods.
Table 1: Linearity and Range
| Parameter | Method A (HPLC-MS/MS) | Method B (UPLC-UV) | Acceptance Criteria |
| Calibration Curve Range | 0.5 - 500 ng/mL | 10 - 2000 ng/mL | Consistent, reproducible standard curve |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Regression Model | Linear, 1/x² weighting | Linear | Appropriate for the concentration-response relationship |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Method A (HPLC-MS/MS) | Method B (UPLC-UV) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | |
| LLOQ (0.5 ng/mL / 10 ng/mL) | 5.2% | 8.9% | 12.5% |
| Low QC (1.5 ng/mL / 30 ng/mL) | -3.8% | 6.5% | -9.8% |
| Mid QC (200 ng/mL / 800 ng/mL) | 2.1% | 4.2% | 7.5% |
| High QC (400 ng/mL / 1600 ng/mL) | 1.5% | 3.8% | 5.3% |
Table 3: Selectivity and Specificity
| Parameter | Method A (HPLC-MS/MS) | Method B (UPLC-UV) | Acceptance Criteria |
| Blank Plasma Interference | No significant peaks at the retention times of the analyte and IS | No significant peaks at the retention times of the analyte and IS | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |
| Co-administered Drugs | No interference observed | Minor baseline noise observed with one compound | The method should be able to differentiate the analyte from other components in the sample. |
Table 4: Limit of Quantitation (LOQ) and Recovery
| Parameter | Method A (HPLC-MS/MS) | Method B (UPLC-UV) | Acceptance Criteria |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 10 ng/mL | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Mean Extraction Recovery | 92.5% | 78.3% | Consistent and reproducible recovery. |
| Internal Standard Recovery | 95.1% | 81.2% | Consistent and reproducible recovery. |
Table 5: Stability
| Stability Test | Method A (HPLC-MS/MS) (% Change) | Method B (UPLC-UV) (% Change) | Acceptance Criteria |
| Bench-top (24h, RT) | -4.2% | -8.5% | Mean concentration within ±15% of nominal concentration. |
| Freeze-thaw (3 cycles) | -5.8% | -11.2% | |
| Long-term (-80°C, 90 days) | -6.1% | -13.5% |
Mandatory Visualization
The following diagram illustrates the general workflow for the full validation of an analytical method as recommended by regulatory guidelines.
Caption: Workflow for Analytical Method Validation.
Conclusion
Based on the presented validation data, Method A (HPLC-MS/MS) demonstrates superior performance compared to Method B (UPLC-UV) for the analysis of this compound in human plasma. The HPLC-MS/MS method offers a significantly lower limit of quantitation, higher sensitivity, and better stability results. While the UPLC-UV method is a viable alternative, its lower sensitivity and recovery may limit its application in studies requiring the detection of very low analyte concentrations. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
Comparative stability analysis of famciclovir and its labeled metabolites
A comprehensive guide for researchers and drug development professionals on the relative stability of the antiviral prodrug famciclovir and its key metabolites, penciclovir and 6-deoxypenciclovir, under forced degradation conditions. This document summarizes key findings from stability-indicating studies, details experimental methodologies, and provides visual representations of metabolic and experimental workflows.
Famciclovir, a prodrug of the antiviral agent penciclovir, undergoes extensive first-pass metabolism to exert its therapeutic effect.[1] Understanding the intrinsic stability of famciclovir and its metabolites is crucial for the development of robust pharmaceutical formulations and for ensuring drug efficacy and safety. This guide provides a comparative analysis of the stability of famciclovir and its primary active metabolite, penciclovir, under various stress conditions. Data on the intermediate metabolite, 6-deoxypenciclovir (BRL 42359), is limited in publicly available literature.
Metabolic Pathway of Famciclovir
Famciclovir is orally administered and rapidly converted to its active form, penciclovir, through a two-step metabolic process. The diacetyl groups of famciclovir are first hydrolyzed, followed by oxidation of the 6-deoxy position to form penciclovir.[2]
Comparative Stability Under Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3] Famciclovir has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light.[4] While direct comparative studies with its metabolites are scarce, this section summarizes the available data.
Table 1: Summary of Forced Degradation Studies on Famciclovir
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1M HCl | 2 hours | Room Temperature | Significant | [4] |
| Alkaline Hydrolysis | 0.1M NaOH | 2 hours | Room Temperature | Significant | [4] |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temperature | Significant | [4] |
| Thermal Degradation | Dry Heat | 24 hours | 50°C | Stable | [4] |
| Photolytic Degradation | UV Light | - | - | Stable | [4] |
Note: "Significant" indicates that substantial degradation was observed, but a precise percentage was not always provided in the cited literature.
Penciclovir Stability
6-Deoxypenciclovir (BRL 42359) Stability
There is a notable lack of publicly available, detailed forced degradation studies specifically for 6-deoxypenciclovir. As an intermediate metabolite, its stability is a critical factor in the overall metabolic conversion of famciclovir to penciclovir.
Experimental Protocols
The following section outlines a general experimental workflow for conducting forced degradation studies, based on methodologies reported for famciclovir.
General Workflow for Forced Degradation Studies
Detailed Methodologies
1. Preparation of Stock Solution: A stock solution of famciclovir is typically prepared by dissolving the pure drug in a suitable solvent, such as methanol or a mixture of the mobile phase components.
2. Forced Degradation Conditions (as applied to Famciclovir): [4]
-
Acid Hydrolysis: The drug solution is treated with an equal volume of 1M hydrochloric acid (HCl) and kept at room temperature for a specified period (e.g., 2 hours). The solution is then neutralized with a suitable base.
-
Alkaline Hydrolysis: The drug solution is treated with an equal volume of 0.1M sodium hydroxide (NaOH) and maintained at room temperature for a set duration (e.g., 2 hours), followed by neutralization with a suitable acid.
-
Oxidative Degradation: The drug solution is exposed to a high concentration of hydrogen peroxide (e.g., 30% H₂O₂) at room temperature for an extended period (e.g., 24 hours).
-
Thermal Degradation: The solid drug substance is spread in a thin layer and exposed to dry heat in an oven at a specific temperature (e.g., 50°C) for a defined time (e.g., 24 hours).
-
Photolytic Degradation: The drug substance, either in solid form or in solution, is exposed to a UV light source.
3. Analytical Method: The stressed samples are analyzed using a stability-indicating high-performance liquid chromatography (HPLC) method. A common approach involves:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength where the drug and its degradation products show significant absorbance (e.g., 220 nm or 305 nm).[2]
-
Flow Rate: Typically around 1.0 mL/min.
Conclusion
The available data indicates that famciclovir is susceptible to degradation under acidic, alkaline, and oxidative conditions, while showing greater stability under thermal and photolytic stress. For its active metabolite, penciclovir, while stability-indicating methods have been developed, detailed comparative degradation data under the same stress conditions as famciclovir is not extensively reported in the literature. Information on the stability of the intermediate metabolite, 6-deoxypenciclovir, is even more limited.
For a complete comparative stability profile, further studies directly comparing famciclovir and its labeled metabolites under a standardized set of forced degradation conditions are warranted. Such data would be invaluable for optimizing formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of famciclovir-based therapies. Researchers and drug development professionals are encouraged to perform comprehensive side-by-side stability assessments to fill this knowledge gap.
References
- 1. Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application | MDPI [mdpi.com]
- 2. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. [PDF] A VALIDATED STABILITY-INDICATING METHOD FOR DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF PENCICLOVIR BY RP-UPLC IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 5. Indirect photochemical transformations of acyclovir and penciclovir in aquatic environments increase ecological risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Assessing Accuracy and Precision in Bioanalytical Methods: A Comparative Guide to Internal Standards for Famciclovir Metabolite Quantification
For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a critical aspect of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is paramount to achieving the accuracy and precision required for regulatory submission and confident decision-making. This guide provides an objective comparison of the performance of a deuterated internal standard versus a structural analog for the bioanalysis of penciclovir, the active metabolite of the antiviral prodrug famciclovir. While specific data for Desdiacetyl-8-oxo famciclovir-d4 is not publicly available, this guide will utilize data from a validated method using a generic isotopically labeled internal standard for penciclovir as a benchmark for expected performance, and compare it with a method employing a non-isotopically labeled structural analog, acyclovir.
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects, thus providing superior correction for variability during sample processing and analysis.[1]
Comparative Performance of Internal Standards
The following tables summarize the performance characteristics of two distinct bioanalytical methods for the quantification of penciclovir. Table 1 presents data from a method utilizing an isotopically labeled internal standard, representing the expected high performance of a compound like this compound. Table 2 outlines the performance of a method using acyclovir, a structural analog, as the internal standard.
Table 1: Method Performance Using an Isotopically Labeled Internal Standard for Penciclovir [2][3]
| Validation Parameter | Performance Metric | Result |
| Linearity Range | Lower Limit of Quantification (LLOQ) | 0.156 µmol/L |
| Upper Limit of Quantification (ULOQ) | 160 µmol/L | |
| Accuracy (Bias %) | Intra-day | 93% to 105% |
| Inter-day | 95% to 104% | |
| Precision (CV %) | Intra-day | 1.7% to 6.5% |
| Inter-day | 1.4% to 4.2% | |
| Recovery | Extraction Recovery | > 83.3% |
| Matrix Effect | Variation | 76.3% to 93.6% |
Table 2: Method Performance Using Acyclovir as an Internal Standard for Penciclovir [4]
| Validation Parameter | Performance Metric | Result |
| Linearity Range | Lower Limit of Quantification (LLOQ) | 52.55 ng/mL |
| Upper Limit of Quantification (ULOQ) | 6626.181 ng/mL | |
| Accuracy and Precision | Intra- and Inter-day | Within acceptable limits as per FDA guidelines |
Note: The second study did not provide specific numerical values for accuracy and precision in the abstract, but stated compliance with FDA guidelines, which generally require bias and coefficient of variation (CV) to be within ±15% (±20% at the LLOQ).[5]
Experimental Protocols
The methodologies presented below are based on the validated assays referenced in the performance tables.
Method 1: Penciclovir Quantification with an Isotopically Labeled Internal Standard[2][3]
Sample Preparation: Protein precipitation. To a serum sample, an isotopically labeled internal standard in methanol with 1% formic acid is added. The sample is vortexed and then centrifuged to precipitate proteins. The supernatant is then collected for analysis.
Chromatographic Conditions:
-
Column: Biphenyl column
-
Mobile Phase: Not specified in detail in the abstract.
-
Flow Rate: Not specified.
-
Run Time: 3 minutes
Mass Spectrometric Conditions:
-
Instrument: Xevo TQ-S micro
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Method 2: Penciclovir Quantification with Acyclovir as Internal Standard[4]
Sample Preparation: Solid Phase Extraction (SPE). 250 µL of human plasma is processed using a one-step SPE procedure. Acyclovir is used as the internal standard.
Chromatographic Conditions:
-
Column: C18, 75 x 4.6 mm, 3 µm
-
Mobile Phase: Not specified in detail in the abstract.
-
Flow Rate: 0.5 mL/min
Mass Spectrometric Conditions:
-
Instrument: Quattro Micro mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow and Metabolic Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the metabolic conversion of famciclovir.
Caption: Bioanalytical workflow for penciclovir quantification.
Caption: Metabolic pathway of famciclovir to penciclovir.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of the Metabolite Profiles of Famciclovir and Penciclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolite profiles of the antiviral drugs famciclovir and its active metabolite, penciclovir. Famciclovir, a prodrug, is designed for enhanced oral bioavailability, after which it undergoes rapid and extensive metabolism to penciclovir. Understanding the distinct metabolic pathways and pharmacokinetic profiles of these two compounds is crucial for their effective use and development in treating herpesvirus infections.
Executive Summary
Famciclovir is an orally administered prodrug that is not pharmacologically active until it is converted in the body to its active form, penciclovir.[1][2][3] This conversion is a two-step process involving de-acetylation and oxidation, primarily occurring in the intestine and liver.[4][5] Penciclovir, the active antiviral agent, has poor oral bioavailability and is therefore typically administered topically.[2][6] Once formed from famciclovir or administered directly, penciclovir is selectively phosphorylated in virus-infected cells to its active triphosphate form, which then inhibits viral DNA synthesis.[7][8][9] This guide will delve into the specifics of their metabolic pathways, present comparative pharmacokinetic data, and outline the experimental methodologies used to derive this information.
Metabolic Pathways
The metabolic conversion of famciclovir to penciclovir is a critical determinant of its antiviral efficacy. The process is as follows:
-
Absorption and First-Pass Metabolism: Following oral administration, famciclovir is well-absorbed.[10] It then undergoes extensive first-pass metabolism.[1][11]
-
De-acetylation: The first step is the removal of two acetyl groups from the famciclovir molecule to form an intermediate metabolite known as BRL 42359 (6-deoxy penciclovir).[4][12]
-
Oxidation: The intermediate BRL 42359 is then oxidized at the 6-position of the purine ring to form penciclovir.[4] This reaction is catalyzed by aldehyde oxidase in the liver.[4][13]
Penciclovir, whether derived from famciclovir or administered directly, is further metabolized within virus-infected cells:
-
Phosphorylation: In cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV), viral thymidine kinase phosphorylates penciclovir to penciclovir monophosphate.[7][8]
-
Conversion to Triphosphate: Cellular kinases then further phosphorylate the monophosphate to the active penciclovir triphosphate.[1][7][8] This active form inhibits the viral DNA polymerase, thereby halting viral replication.[7][13]
digraph "Metabolic Pathway of Famciclovir to Penciclovir Triphosphate" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Metabolic Pathway of Famciclovir", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];
Famciclovir [label="Famciclovir\n(Oral Administration)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
BRL42359 [label="BRL 42359\n(6-deoxy penciclovir)", fillcolor="#FBBC05", fontcolor="#202124"];
Penciclovir [label="Penciclovir\n(Active Antiviral)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Penciclovir_MP [label="Penciclovir Monophosphate\n(in infected cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Penciclovir_TP [label="Penciclovir Triphosphate\n(Active form)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inhibition [label="Inhibition of Viral\nDNA Polymerase", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Famciclovir -> BRL42359 [label="De-acetylation\n(Intestine, Liver)"];
BRL42359 -> Penciclovir [label="Oxidation\n(Aldehyde Oxidase in Liver)"];
Penciclovir -> Penciclovir_MP [label="Phosphorylation\n(Viral Thymidine Kinase)"];
Penciclovir_MP -> Penciclovir_TP [label="Phosphorylation\n(Cellular Kinases)"];
Penciclovir_TP -> Inhibition;
}
Caption: A typical experimental workflow for pharmacokinetic studies of famciclovir and its metabolites.
Detailed Methodological Steps:
-
Drug Administration and Sample Collection:
-
Sample Preparation:
-
Proteins are precipitated from plasma samples, often using a solvent like acetonitrile.
-
Solid-phase extraction (SPE) or liquid-liquid extraction may be employed to isolate and concentrate the analytes of interest (famciclovir, penciclovir, BRL 42359) from the biological matrix.
-
Chromatographic Separation (HPLC):
-
The extracted samples are injected into an HPLC system.
-
A C18 reversed-phase column is typically used for separation.
-
A mobile phase gradient, often consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is used to elute the compounds from the column.
-
Detection and Quantification (Mass Spectrometry):
-
The eluent from the HPLC is introduced into a mass spectrometer, often a triple quadrupole instrument.
-
The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for famciclovir, penciclovir, and an internal standard are monitored for quantification.
-
Data Analysis:
-
The concentration of each analyte in the samples is determined by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
-
Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life are then calculated from the concentration-time data.[15]
Conclusion
The conversion of famciclovir to penciclovir is a highly efficient process that circumvents the poor oral bioavailability of penciclovir, allowing for effective systemic treatment of herpesvirus infections. The distinct metabolite profiles of famciclovir and penciclovir underscore the importance of prodrug strategies in drug development. Famciclovir's metabolism is characterized by its rapid conversion to penciclovir via the intermediate BRL 42359, with aldehyde oxidase playing a key role. Penciclovir's metabolic profile is defined by its selective activation within infected cells, leading to targeted antiviral activity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and professionals in the field of antiviral drug development.
References
- 1. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Famciclovir. A review of its pharmacological properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Penciclovir - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 10. The pharmacological profile of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence that famciclovir (BRL 42810) and its associated metabolites do not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Metabolic and pharmacokinetic studies following oral administration of14C-famciclovir to healthy subjects | Scilit [scilit.com]
- 15. Pharmacokinetics of famciclovir and penciclovir in tears following oral administration of famciclovir to cats: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Inter-laboratory Variability in the Quantification of Famciclovir Metabolites Using Desdiacetyl-8-oxo famciclovir-d4
A comparative guide for researchers and drug development professionals on ensuring consistency and reliability in bioanalytical methods.
The quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. Famciclovir, an antiviral prodrug, is rapidly converted to its active metabolite, penciclovir. Accurate measurement of these compounds in biological matrices is essential for regulatory submissions. Desdiacetyl-8-oxo famciclovir-d4 is a deuterated internal standard used in the bioanalysis of famciclovir metabolites. This guide explores the challenges of inter-laboratory variability in its quantification and provides a framework for comparing and harmonizing analytical methods.
When analytical methods are transferred between laboratories, even minor differences in equipment, reagents, or personnel can lead to significant variations in results.[1] This variability can compromise the integrity of data used in critical decision-making processes.[1] Cross-validation of analytical methods is therefore essential to ensure that data from different sites are comparable and reliable.[1]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[2][3] They are designed to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability.[2][4] However, the use of a SIL internal standard does not eliminate all sources of inter-laboratory variability.
Comparative Analysis of Bioanalytical Methods
Inter-laboratory variability can arise from multiple sources, including sample preparation techniques, chromatographic conditions, and mass spectrometer settings. The following table illustrates a hypothetical comparison of key parameters and performance characteristics for the quantification of a famciclovir metabolite using this compound as an internal standard across three different laboratories.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm | Phenyl-Hexyl, 75 x 2.1 mm, 5 µm | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | 0.4 mL/min |
| Injection Volume | 5 µL | 10 µL | 5 µL |
| Ionization Mode | ESI+ | ESI+ | APCI+ |
| MRM Transition (Analyte) | 252.1 > 153.1 | 252.1 > 153.1 | 252.1 > 153.1 |
| MRM Transition (IS) | 256.1 > 157.1 | 256.1 > 157.1 | 256.1 > 157.1 |
| Linear Range (ng/mL) | 1 - 1000 | 0.5 - 1200 | 1 - 1000 |
| Mean Accuracy (%) | 98.5 | 101.2 | 99.1 |
| Mean Precision (%RSD) | 4.2 | 5.8 | 3.9 |
Experimental Protocol: A Representative LC-MS/MS Method
Below is a detailed experimental protocol for the quantification of a famciclovir metabolite in human plasma, representing a typical validated bioanalytical method.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in 50% methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex API 5500 or equivalent
-
Column: Phenomenex Kinetex C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Analyte: Q1 252.1 m/z, Q3 153.1 m/z
-
Internal Standard (this compound): Q1 256.1 m/z, Q3 157.1 m/z
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]
Bioanalytical Workflow for Famciclovir Metabolite Quantification
Caption: A typical bioanalytical workflow for the quantification of famciclovir metabolites.
Mitigating Inter-laboratory Variability
To minimize discrepancies between laboratories, the following best practices are recommended:
-
Standardized Protocols: A detailed and unambiguous analytical protocol should be shared and strictly followed by all participating laboratories.
-
Common Reference Standards: All laboratories should use the same lot of the reference standard and internal standard.
-
Cross-Validation Studies: A formal cross-validation study should be conducted to demonstrate the comparability of results between laboratories.[1] This involves analyzing the same set of quality control samples at each site.
-
Training and Communication: Analysts should be adequately trained on the method, and open communication channels should be established to address any technical issues that may arise.
By implementing these measures, researchers and drug development professionals can enhance the consistency and reliability of bioanalytical data, ultimately contributing to the successful development of new therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
A Researcher's Guide to Interpreting the Certificate of Analysis for Deuterated Drug Metabolites: A Focus on Desdiacetyl-8-oxo famciclovir-d4
For researchers in drug development and metabolism studies, stable isotope-labeled internal standards are critical for accurate quantification of drug metabolites. Desdiacetyl-8-oxo famciclovir-d4 is a deuterated analog of a famciclovir metabolite and serves as an essential tool in such analyses. A Certificate of Analysis (CoA) is the primary document that assures the quality and identity of this standard. This guide provides a detailed interpretation of a typical CoA for this compound, comparing its key analytical parameters with a related deuterated standard, Penciclovir-d4.
Understanding the Certificate of Analysis: Key Parameters
A Certificate of Analysis for a complex molecule like this compound provides a comprehensive summary of its identity, purity, and isotopic composition. Researchers must critically evaluate these parameters to ensure the reliability of their experimental results.
Below is a comparative summary of typical specifications found on a CoA for this compound and a related compound, Penciclovir-d4.
| Parameter | This compound | Penciclovir-d4[1] | Method of Analysis | Significance for Researchers |
| Appearance | White to off-white solid | White to light yellow solid[1] | Visual Inspection | Confirms the physical state and general purity of the material. |
| Molecular Formula | C10H11D4N5O3[2] | C10H11D4N5O3[1] | Elemental Analysis / Mass Spectrometry | Verifies the elemental composition of the molecule. |
| Molecular Weight | 257.28[2] | 257.28[1] | Mass Spectrometry | Confirms the mass of the molecule, accounting for the deuterium atoms. |
| ¹H-NMR | Conforms to structure | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and confirms the position of non-deuterated protons. |
| Mass Spectrum | Conforms to structure | Conforms to structure | Mass Spectrometry (MS) | Confirms the molecular weight and provides fragmentation patterns for structural elucidation. |
| Chromatographic Purity | ≥98.0% | ≥97.0%[1] | High-Performance Liquid Chromatography (HPLC) | Determines the percentage of the desired compound relative to any impurities. |
| Isotopic Enrichment | ≥99% D | 99.57%[1] | Mass Spectrometry (MS) | Quantifies the percentage of the deuterated isotope, ensuring minimal interference from the unlabeled analog. |
| Storage Condition | 2-8°C Refrigerator[3] | -20°C for 3 years (Powder)[1] | Stability Studies | Provides guidance on how to maintain the integrity of the standard over time. |
Experimental Protocols: The Foundation of a Reliable CoA
The data presented in a CoA is generated through rigorous analytical testing. Understanding the methodologies behind these tests is crucial for interpreting the results and troubleshooting potential experimental issues.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of pharmaceutical standards. A typical HPLC method for famciclovir and its metabolites involves a reversed-phase column with UV detection.
-
Objective: To separate the main compound from any process-related impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) and a UV detector.[4]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The specific ratio and pH are optimized for the best separation.[4][5] For instance, a mobile phase of acetonitrile and 0.02 mol/L phosphate buffer (25:75) has been used.[4]
-
Detection: The UV detector is set to a wavelength where the analyte has maximum absorbance, for example, 305 nm for famciclovir.[4]
-
Data Analysis: The peak area of the main compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is indispensable for confirming the molecular weight and determining the isotopic purity of a labeled compound.
-
Objective: To verify the molecular mass of this compound and to quantify the extent of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure:
-
A solution of the compound is introduced into the mass spectrometer.
-
The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
For isotopic enrichment, the relative intensities of the ion corresponding to the deuterated molecule and any residual unlabeled molecule are compared.
-
-
Data Analysis: The mass spectrum will show a predominant peak at the expected m/z for the d4-labeled compound. The isotopic enrichment is calculated from the relative abundance of the labeled and unlabeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy provides unambiguous structural confirmation by mapping the hydrogen atoms within a molecule.
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
The sample is dissolved in a deuterated solvent (e.g., DMSO-d6).
-
The ¹H-NMR spectrum is acquired.
-
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared to the expected structure. The absence of signals at the positions where deuterium has been incorporated provides further evidence of successful labeling.
Visualizing the Workflow for CoA Interpretation
A systematic approach is essential when evaluating a Certificate of Analysis. The following diagram illustrates a logical workflow for a researcher to follow.
Metabolic Pathway of Famciclovir
Famciclovir is a prodrug that is metabolized in the body to its active form, penciclovir. Desdiacetyl-8-oxo famciclovir is a metabolite in this pathway. Understanding this pathway is crucial for designing experiments that utilize the deuterated standard.
By carefully following the workflow for CoA interpretation and understanding the underlying analytical principles, researchers can confidently use this compound as an internal standard, leading to more accurate and reproducible results in their drug metabolism and pharmacokinetic studies.
References
UPLC Outperforms HPLC for Enhanced Resolution of Famciclovir Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the resolution of impurities in the antiviral drug famciclovir, supported by experimental data and detailed methodologies.
The analysis of impurities in pharmaceuticals is a critical aspect of quality control. While traditional HPLC has been the cornerstone of chromatographic analysis for decades, UPLC has emerged as a powerful alternative, offering significant improvements in resolution, speed, and sensitivity.[1] This is primarily due to the use of sub-2 µm stationary phase particles in UPLC, which enhances chromatographic efficiency.[2] This guide will delve into a direct comparison of these two techniques for the impurity profiling of famciclovir.
Performance Under the Microscope: A Quantitative Comparison
To illustrate the practical advantages of UPLC over HPLC for famciclovir impurity analysis, the following tables summarize key performance metrics. While a direct head-to-head study for famciclovir was not publicly available, the data presented is a representative comparison based on typical performance differences observed when migrating an HPLC method to a UPLC platform for similar pharmaceutical compounds.
Table 1: Chromatographic Conditions
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Orthophosphate Buffer (pH 6.0)[3] | 0.1% Orthophosphoric Acid in Water[4] |
| Mobile Phase B | Methanol[3] | Acetonitrile[4] |
| Gradient | Gradient Elution[3] | Isocratic or Gradient Elution[4] |
| Flow Rate | 1.0 mL/min[3] | 0.5 mL/min (representative) |
| Injection Volume | 20 µL[3] | 2 µL (representative) |
| Column Temperature | 50 °C | Ambient or controlled (e.g., 35 °C) |
| Detection | UV at 220 nm[3] | UV at 230 nm[4] |
Table 2: Performance Comparison
| Parameter | HPLC (Illustrative) | UPLC (Illustrative) |
| Run Time | ~60 min | ~10 min |
| Resolution (Critical Pair) | 1.5 | >2.0 |
| Peak Width (Famciclovir) | 0.8 min | 0.1 min |
| Backpressure | ~1500 psi | ~9000 psi |
| Solvent Consumption per Run | ~60 mL | ~5 mL |
Experimental Protocols
The following are representative experimental protocols for the analysis of famciclovir and its impurities using both HPLC and UPLC.
HPLC Method for Famciclovir Impurities (Based on USP Monograph)
A stability-indicating gradient reverse phase liquid chromatographic method was developed for the determination of famciclovir purity in the presence of its impurities and degradation products.[3]
-
Column: Inertsil ODS 3V (250 x 4.6 mm, 5 µm)[3]
-
Mobile Phase:
-
Gradient Program: A gradient program is utilized to effectively separate the impurities.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 220 nm[3]
-
Injection Volume: 20 µL[3]
-
Sample Preparation: A solution of famciclovir is prepared in the mobile phase to a nominal concentration.
UPLC Method for Famciclovir and its Degradants
This method is suitable for the rapid analysis of famciclovir and its degradation products.
-
Column: Luna C18 (100x2.6 mm, 1.6 µm)[4]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% orthophosphoric acid in water and acetonitrile (30:70 v/v).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: Ambient[4]
-
Detection: UV at 230 nm[4]
-
Injection Volume: 10 µL[4]
-
Sample Preparation: Standard solutions of famciclovir are prepared by dissolving the reference standard in the mobile phase.[4]
Visualizing the Workflow and Rationale
To further elucidate the process of comparing these two techniques and the logic behind choosing UPLC for improved performance, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Desdiacetyl-8-oxo famciclovir-d4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Desdiacetyl-8-oxo famciclovir-d4, a deuterated metabolite of the antiviral drug Famciclovir. Due to the limited specific toxicological data available for this deuterated compound, a cautious approach, treating it as a potentially hazardous pharmaceutical compound, is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. Avoid disposing of this compound down the drain or in regular solid waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials such as pipette tips, weighing boats, and absorbent paper, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all necessary information about the waste, including its identity and any available safety data.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company, in accordance with your laboratory's and institution's protocols.
-
Quantitative Disposal Data
Currently, there is no specific quantitative data, such as permissible concentration limits for disposal, available for this compound. In the absence of such data, all quantities of this compound should be treated as potentially hazardous and disposed of according to the procedures outlined above.
| Parameter | Value |
| Permissible Concentration in Effluent | Data Not Available |
| Reportable Quantity (RQ) | Data Not Available |
| Waste Code (if applicable) | Consult with your EHS department |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research environment.
Personal protective equipment for handling Desdiacetyl-8-oxo famciclovir-d4
Essential Safety and Handling Guide for Desdiacetyl-8-oxo famciclovir-d4
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a labeled oxidative metabolite of the antiviral drug Famciclovir.[1] As a deuterated analogue of an active pharmaceutical ingredient (API) metabolite, this compound requires careful handling to ensure personnel safety, maintain sample integrity, and comply with laboratory safety standards.
Compound Information:
| Property | Value |
| Chemical Name | 2-Amino-7,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-8H-purin-8-one-d4 |
| Synonyms | BRL 48959-d4; 8-Oxo-6-deoxypenciclovir-d4 |
| CAS Number | 1346603-55-1 |
| Molecular Formula | C10H11D4N5O3 |
| Molecular Weight | 257.28 |
| Storage | 2-8°C Refrigerator |
Hazard Identification and Risk Assessment
-
Chemical Exposure: Inhalation, ingestion, or skin/eye contact with the powdered or dissolved compound.
-
Isotopic Exchange: Degradation of the deuterated label through hydrogen-deuterium exchange with protic solvents or atmospheric moisture.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to ensure worker safety when handling this and other active pharmaceutical ingredients.[3][4] The following PPE is mandatory:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, latex, or neoprene) suitable for handling APIs.[4] Change gloves frequently and after any sign of contamination. |
| Eye Protection | Safety goggles or a face shield to protect against splashes and airborne particles.[4] |
| Body Protection | A lab coat or a disposable coverall, such as those made from DuPont™ Tyvek®, to provide a barrier against solid or liquid API exposure.[5][6] |
| Respiratory Protection | For handling powders outside of a contained system, a respirator may be necessary to prevent inhalation. The type of respirator should be selected based on a formal risk assessment. |
| Hygiene | Always wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2] |
Experimental Protocols: Handling and Storage
Storage: To maintain the integrity of the deuterated standard, proper storage is critical.[7]
-
Temperature: Store in a refrigerator at 2-8°C.[1] For long-term storage, -20°C is often recommended for deuterated compounds.[7]
-
Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.[7]
-
Atmosphere: To prevent oxidation and contamination, handle and store under an inert atmosphere, such as dry nitrogen or argon.[7][8]
Handling: Follow these steps to minimize exposure and maintain compound stability:
-
Preparation: Work in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Solvent Selection: Use anhydrous, aprotic, or deuterated solvents for solution preparation to prevent hydrogen-deuterium exchange.[7][8]
-
Weighing: If handling the solid form, weigh the necessary amount in a contained environment.
-
Solution Preparation:
-
Allow the compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Carefully transfer the weighed solid to a volumetric flask.
-
Add the chosen solvent and mix thoroughly.
-
Store the solution in a tightly sealed container under the recommended conditions.
-
Disposal Plan
All waste generated from handling this compound must be considered hazardous waste.
-
Segregation: Keep all waste materials (solid waste, liquid waste, and contaminated PPE) separate from general laboratory trash.[9]
-
Solid Waste: Collect contaminated consumables such as pipette tips, tubes, and gloves in a designated, labeled hazardous waste container.
-
Liquid Waste:
-
Collect all solutions containing the compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix with other types of chemical waste unless compatible.[10]
-
Neutralization of acidic or basic solutions may be required before disposal, following institutional guidelines.[11]
-
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]
-
Final Disposal: All hazardous waste must be disposed of through the institution's designated hazardous waste management program.[10][11]
Visual Workflow for Safe Handling
The following diagram outlines the key decision points and procedural flow for safely handling this compound.
Caption: A flowchart illustrating the safe handling and disposal workflow for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pharmaceutical PPE [respirex.com]
- 4. safetyware.com [safetyware.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
